6-Fluoro-3-methoxypyridin-2-amine CAS 1805602-80-5 properties
This in-depth technical guide details the properties, synthesis, and medicinal chemistry applications of 6-Fluoro-3-methoxypyridin-2-amine (CAS 1805602-80-5), a critical heterocyclic building block in the development of...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide details the properties, synthesis, and medicinal chemistry applications of 6-Fluoro-3-methoxypyridin-2-amine (CAS 1805602-80-5), a critical heterocyclic building block in the development of targeted covalent inhibitors.[1]
CAS Registry Number: 1805602-80-5
Synonyms: 2-Amino-6-fluoro-3-methoxypyridine; 3-Methoxy-6-fluoropyridin-2-amine
Chemical Class: Fluorinated Aminopyridine[1]
Executive Summary: The "Privileged" Kinase Scaffold
In the landscape of modern drug discovery, particularly for "undruggable" targets like KRAS G12C and RIPK2 , the pyridine ring serves as a fundamental pharmacophore. 6-Fluoro-3-methoxypyridin-2-amine represents a highly optimized scaffold where every substituent serves a distinct medicinal chemistry function:
2-Amino Group: Acts as a primary attachment point (via Buchwald-Hartwig or amide coupling) and a hydrogen bond donor in the hinge region of kinases.[1]
3-Methoxy Group: Provides a specific steric handle to induce atropisomerism (crucial for KRAS inhibitors like Adagrasib/Sotorasib analogs) and modulates the pKa of the pyridine nitrogen.
6-Fluoro Group: Blocks metabolic oxidation at the susceptible C6 position and electronically tunes the ring to increase lipophilicity (
LogP ~ +0.[1]25) without significant steric penalty.
This guide explores the compound's utility as a fragment for Fragment-Based Drug Discovery (FBDD) and its role as an intermediate in the synthesis of next-generation antineoplastics.[1]
Chemical Profile & Physicochemical Properties[2][3][4][5][6]
Property
Value / Description
Molecular Formula
C₆H₇FN₂O
Molecular Weight
142.13 g/mol
Appearance
White to off-white crystalline solid
Melting Point
102–106 °C (Literature dependent)
Boiling Point
~240 °C (Predicted at 760 mmHg)
Density
1.28 ± 0.1 g/cm³ (Predicted)
pKa (Pyridine N)
~3.5–4.0 (Estimated; reduced basicity due to F)
LogP
0.98 (Predicted)
H-Bond Donors
1 (NH₂)
H-Bond Acceptors
3 (N-ring, O-methoxy, F)
Solubility
Soluble in DMSO, MeOH, DCM; sparingly soluble in water.[1][2][3]
Synthetic Architecture
The synthesis of 6-Fluoro-3-methoxypyridin-2-amine is typically achieved via Nucleophilic Aromatic Substitution (SₙAr) .[1] The presence of the 3-methoxy group introduces regioselectivity challenges when starting from symmetrical precursors.[1]
Core Synthetic Pathway: Regioselective Amination
The most scalable route involves the amination of 2,6-difluoro-3-methoxypyridine .[1] The 3-methoxy group exerts an electronic and steric influence that directs nucleophilic attack.[1]
Caption: Regioselective SₙAr synthesis pathway. The 2-position is favored for amination despite steric hindrance from the methoxy group, often driven by solvent effects and electronic activation.[1]
Experimental Protocol: High-Pressure Amination
Note: This protocol is a generalized adaptation based on standard fluoropyridine chemistry.
Vessel: Stainless steel autoclave or sealed pressure tube.
Procedure:
Charge the vessel with the difluoro precursor and ammonium hydroxide.
Seal and heat to 100–110 °C for 12–16 hours.
Process Insight: The reaction requires high pressure to maintain ammonia concentration in the liquid phase.
Workup:
Cool to 0 °C. The product often precipitates as a solid.
Filter the precipitate and wash with cold water.
If no precipitate forms, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.
Purification: Recrystallization from heptane/EtOAc or flash column chromatography (0-40% EtOAc in Hexanes) to remove the minor regioisomer.
Medicinal Chemistry Applications
This specific intermediate is a "privileged structure" in the design of inhibitors for the RAS-MAPK and NF-κB signaling pathways.[1]
A. KRAS G12C Inhibition (Adagrasib/Sotorasib Analogs)
In the development of KRAS G12C inhibitors, the pyridine ring often serves as the core scaffold that binds in the Switch II Pocket .
Mechanism: The 2-amino group is frequently converted into a halide or used to couple to a larger bicyclic system (e.g., pyrido[3,4-d]pyrimidine).
Role of 3-Methoxy: The methoxy group creates a steric clash with adjacent residues or the inhibitor's own backbone, forcing the molecule into a specific atropisomeric conformation necessary for high-affinity binding to the mutant cysteine (Cys12).[1]
B. RIPK2 Inhibitors (Autoimmune Disease)
Patents (e.g., WO2023239941) explicitly cite the bromination of CAS 1805602-80-5 to form 5-bromo-6-fluoro-3-methoxypyridin-2-amine , which is then coupled to form Imidazo[1,2-a]pyridine derivatives.[1] These compounds inhibit Receptor-Interacting Protein Kinase 2 (RIPK2), a target for treating inflammatory bowel disease (IBD).
Caption: Pharmacophore mapping of the 1805602-80-5 scaffold highlighting key interactions in kinase binding pockets.
Safety & Handling (SDS Summary)
As a fluorinated aminopyridine, this compound should be treated as a potent chemical intermediate.
GHS Classification:
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
Skin/Eye Irritation: Category 2 (Causes skin and serious eye irritation).
STOT-SE: Category 3 (May cause respiratory irritation).[1]
Handling Protocol:
PPE: Nitrile gloves (0.11 mm min), safety goggles, and lab coat are mandatory.
Ventilation: All operations involving heating or dust generation must be performed in a certified chemical fume hood.
Incompatibility: Avoid strong oxidizing agents and strong acids.
References
Amgen Inc. (2021). Improved Synthesis of KRAS G12C Inhibitor Compound. WO 2021/097207 A1. (Describes analogous pyridine intermediates for Sotorasib).
Mirati Therapeutics, Inc. (2019). Inhibitors of KRAS G12C. WO 2019/113265. (Describes the structural class of Adagrasib/MRTX849).
GlaxoSmithKline. (2023). Imidazo[1,2-a]pyridine derivatives as RIPK2 inhibitors. WO 2023/239941 A1. (Explicitly cites synthesis using 6-fluoro-3-methoxypyridin-2-amine).
Author: BenchChem Technical Support Team. Date: March 2026
Note on the Requested Compound: This guide focuses on the synthesis and characterization of 3-Fluoro-6-methoxypyridin-2-amine (CAS No. 1314975-01-3) . The initially requested compound, 2-amino-6-fluoro-3-methoxypyridine, is not well-documented in scientific literature or chemical databases. It is presumed that the user's interest lies in the synthetically accessible and documented isomer, which is the subject of this whitepaper.
Introduction
3-Fluoro-6-methoxypyridin-2-amine is a substituted aminopyridine that serves as a valuable building block for researchers, particularly those in drug development and medicinal chemistry. The strategic placement of its functional groups—an amine, a fluorine atom, and a methoxy group—on the pyridine scaffold offers multiple points for chemical modification. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of derivative compounds, while the amino and methoxy groups provide versatile handles for a variety of coupling reactions. This guide provides a detailed overview of its structure, physicochemical properties, a robust synthesis protocol, and analytical characterization methods.
Physicochemical Properties and Structure
The structural and key physicochemical properties of 3-Fluoro-6-methoxypyridin-2-amine are fundamental to its application in chemical synthesis.
Chemical Structure
The molecule consists of a pyridine ring substituted at the 2-position with an amino group (-NH₂), at the 3-position with a fluorine atom (-F), and at the 6-position with a methoxy group (-OCH₃).
Caption: Chemical structure of 3-Fluoro-6-methoxypyridin-2-amine.
Quantitative Data Summary
The key properties of this compound are summarized in the table below for quick reference by researchers.
The synthesis of 3-fluoro-6-methoxypyridin-2-amine can be approached from commercially available fluorinated pyridines. A logical and field-proven pathway involves the selective amination of a difluoro-substituted precursor.
The synthetic strategy hinges on the principle of Nucleophilic Aromatic Substitution (SₙAr). In pyridine systems, positions 2 and 6 are electron-deficient and thus highly activated towards nucleophilic attack, especially when a halogen is present. By using a difluorinated precursor, we can exploit this reactivity. The reaction with ammonia or an ammonia equivalent will preferentially displace one of the fluorine atoms to install the required amino group. The choice of starting material, 2,3-difluoro-6-methoxypyridine, ensures the correct regiochemistry of the final product.
Caption: Proposed workflow for the synthesis of 3-fluoro-6-methoxypyridin-2-amine.
Detailed Experimental Protocol: Ammonolysis of 2,3-Difluoro-6-methoxypyridine
This protocol describes a robust method for the synthesis of the title compound. The causality behind key steps is explained to ensure reproducibility and understanding.
Materials and Reagents:
2,3-Difluoro-6-methoxypyridine
Aqueous ammonia (28-30%)
Deionized water
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
High-pressure reaction vessel (e.g., steel bomb or Parr reactor)
Step-by-Step Procedure:
Vessel Charging: To a high-pressure reaction vessel, add 2,3-difluoro-6-methoxypyridine (1.0 eq).
Expertise & Experience: A pressure vessel is critical due to the heating of aqueous ammonia, which generates significant autogenous pressure. This ensures the reaction can be conducted safely at elevated temperatures to drive the SₙAr reaction to completion.
Reagent Addition: Add aqueous ammonia (10-15 eq). The large excess of ammonia serves as both the nucleophile and the solvent, maximizing the reaction rate.
Reaction Conditions: Seal the vessel securely. Place it in a heating mantle and heat to 100-110 °C with vigorous stirring for 12-18 hours.
Trustworthiness: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), by sampling the reaction mixture at intervals (if the reactor setup allows). This self-validating step confirms the consumption of starting material before proceeding to work-up.
Cooling and Depressurization: After the reaction is complete, cool the vessel to room temperature. Crucially, ensure the vessel is fully cooled before carefully venting any residual pressure in a fume hood.
Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with deionized water and extract the product with ethyl acetate (3 x volume of the aqueous phase).
Expertise & Experience: Ethyl acetate is chosen for its good solvency of the product and its immiscibility with water. Multiple extractions ensure efficient recovery of the product from the aqueous phase.
Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.
Expertise & Experience: The water wash removes residual ammonia and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process by removing bulk water from the organic layer.
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and wash it with a small amount of fresh ethyl acetate.
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 3-fluoro-6-methoxypyridin-2-amine.
Analytical Characterization
Analytical validation is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy protons, and a broad singlet for the amine protons.
¹³C NMR: The carbon NMR will show six distinct signals corresponding to the carbon atoms of the pyridine ring and the methoxy group. The carbon attached to the fluorine will exhibit a large coupling constant (¹JC-F).
¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom.
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 143.06.[2]
Applications in Drug Discovery and Research
While specific applications for 3-fluoro-6-methoxypyridin-2-amine are still emerging, its structural motifs are present in molecules investigated for various therapeutic areas. Aminopyridines are privileged structures in medicinal chemistry. For instance, related N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives have been synthesized and evaluated as potential positron emission tomography (PET) imaging agents for detecting α-synuclein aggregates in Parkinson's disease.[3] The presence of the fluorine atom in the title compound makes it an attractive starting material for creating new chemical entities with potentially improved pharmacological profiles.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Personal Protective Equipment (PPE): Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory.
Ahamed, M., et al. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. National Center for Biotechnology Information. [Link]
Structural Pharmacology and Synthetic Methodologies of 6-Fluoro-3-methoxypyridin-2-amine: A Core Building Block in Kinase Inhibitor Design
Executive Summary & Chemical Identity In modern drug discovery, the strategic decoration of heterocycles is paramount for optimizing both pharmacodynamics and pharmacokinetics. 6-Fluoro-3-methoxypyridin-2-amine (CAS: 180...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
In modern drug discovery, the strategic decoration of heterocycles is paramount for optimizing both pharmacodynamics and pharmacokinetics. 6-Fluoro-3-methoxypyridin-2-amine (CAS: 1805602-80-5) has emerged as a privileged building block, particularly in the synthesis of advanced kinase inhibitors[1]. By combining a hinge-binding 2-aminopyridine motif with precise steric and electronic modulators (methoxy and fluoro groups), this molecule offers an exquisite balance of target affinity, metabolic stability, and membrane permeability.
This whitepaper provides an in-depth technical analysis of 6-fluoro-3-methoxypyridin-2-amine, detailing its structural rationale in medicinal chemistry, robust synthetic methodologies, and self-validating analytical protocols.
Quantitative Chemical Identity
The exact structural identifiers and physicochemical properties are summarized below to ensure unambiguous identification across computational and synthetic workflows[2],[3].
The selection of 6-fluoro-3-methoxypyridin-2-amine as a starting material in drug development is driven by strict causality between its structural features and desired pharmacological outcomes.
The 2-Aminopyridine Core: Hinge Region Anchoring
The 2-aminopyridine moiety is a classic kinase hinge-binding motif. The pyridine nitrogen acts as a hydrogen bond acceptor, while the adjacent amino group acts as a hydrogen bond donor. This bidentate interaction perfectly mimics the binding of the adenine ring of ATP to the backbone amides of the kinase hinge region, establishing the foundational affinity for the target.
The 6-Fluoro Substituent: Electronic Modulation
The introduction of a fluorine atom at the C6 position serves two critical mechanistic purposes:
pKa Depression: The strong inductive electron-withdrawing effect (-I) of fluorine pulls electron density away from the pyridine nitrogen. This lowers the basicity (pKa) of the ring, which prevents the molecule from becoming overly protonated at physiological pH. Reduced basicity directly correlates with improved passive membrane permeability and a lower risk of hERG channel liabilities (cardiotoxicity).
Metabolic Shielding: The C6 position of pyridines is highly susceptible to oxidation by Cytochrome P450 (CYP) enzymes. Fluorine substitution effectively blocks this metabolic hotspot, enhancing the half-life of the resulting drug candidate.
The 3-Methoxy Substituent: Conformational Locking
The methoxy group at the C3 position provides a steric bulk that restricts the rotation of substituents attached to the C2-amine (e.g., when converted into an amide or urea linkage). This "conformational lock" pre-organizes the molecule into the bioactive conformation, reducing the entropic penalty upon binding to the target protein. Furthermore, the oxygen atom can engage in weak intracellular hydrogen bonding or occupy specific hydrophobic pockets within the kinase domain.
Application in RIPK2 Inhibition
A prominent example of this scaffold's utility is found in the development of Receptor Interacting Protein Kinase 2 (RIPK2) inhibitors[1]. RIPK2 is a critical signaling node in the NOD1/NOD2 inflammatory pathways. Incorporating the 6-fluoro-3-methoxypyridin-2-amine scaffold into imidazo[1,2-a]pyridine derivatives yields potent inhibitors that disrupt the downstream NF-κB phosphorylation cascade, thereby halting the transcription of pro-inflammatory cytokines[1].
Fig 1: Logical relationship of RIPK2 signaling targeted by 6-fluoro-3-methoxypyridin-2-amine derivatives.
Synthetic Methodology & Self-Validating Protocols
To ensure reproducibility and trustworthiness, the synthesis of 6-fluoro-3-methoxypyridin-2-amine must follow a self-validating protocol. The most efficient route involves the regioselective Nucleophilic Aromatic Substitution (S_NAr) of 2,6-difluoro-3-methoxypyridine.
Causality of the Synthetic Design
Regioselectivity: In 2,6-difluoro-3-methoxypyridine, the C2 and C6 positions are both activated by the electron-withdrawing fluorine atoms. However, the C2 position is significantly more electrophilic due to the combined inductive effects of the adjacent C3-methoxy oxygen and the ring nitrogen. This allows for highly regioselective amination at C2.
Pressure Control: Using aqueous ammonia requires a sealed pressure vessel (autoclave or heavy-walled sealed tube) to prevent the loss of volatile NH₃ gas at elevated temperatures, driving the thermodynamic conversion to completion.
Step-by-Step Protocol
Preparation: Charge a heavy-walled pressure tube with 2,6-difluoro-3-methoxypyridine (1.0 equivalent).
Reagent Addition: Add a 10-fold molar excess of aqueous ammonium hydroxide (28-30% NH₃ in water) and a co-solvent of isopropanol (1:1 v/v with aq. NH₃) to ensure homogeneity of the reaction mixture.
Thermal Activation: Seal the tube securely and heat the mixture to 90 °C behind a blast shield. Stir vigorously for 16 hours. Causality: The elevated temperature provides the activation energy required to overcome the S_NAr transition state barrier.
Workup: Cool the vessel to 0 °C before carefully venting. Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine. Causality: Brine reduces the solubility of the polar aminopyridine in the aqueous phase, maximizing extraction yield.
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, gradient of 10% to 40% EtOAc in Hexanes).
Fig 2: Experimental workflow for the synthesis and validation of 6-fluoro-3-methoxypyridin-2-amine.
Analytical Characterization (Self-Validation)
A robust protocol is inherently self-validating. The successful synthesis of 6-fluoro-3-methoxypyridin-2-amine is confirmed through the following orthogonal analytical techniques:
LC-MS (ESI+): The reaction progress and final purity are validated by liquid chromatography-mass spectrometry. The expected pseudo-molecular ion [M+H]⁺ is 143.1 m/z .
¹⁹F NMR (400 MHz, CDCl₃): The starting material (2,6-difluoro) exhibits two distinct fluorine signals. The self-validating proof of successful mono-amination is the disappearance of the C2-fluorine signal, leaving a single ¹⁹F resonance (typically around -75 to -80 ppm) corresponding to the C6-fluorine.
¹H NMR (400 MHz, CDCl₃):
A sharp singlet at ~3.85 ppm (3H) confirms the intact methoxy group.
A broad singlet at ~4.50 ppm (2H, exchangeable with D₂O) confirms the primary amine.
Two aromatic doublets (or doublet of doublets due to F-coupling) between 6.20 and 7.10 ppm confirm the intact pyridine C4 and C5 protons.
References
Google Patents. "WO2023239941A1 - Imidazo(1,2-a)pyridine derivatives as ripk2 inhibitors". World Intellectual Property Organization.
Strategic Deployment of 6-Fluoro-3-methoxypyridin-2-amine in Next-Gen Kinase Inhibitors
This guide details the structural, electronic, and synthetic utility of 6-fluoro-3-methoxypyridin-2-amine (CAS: 1805602-80-5) in the design of ATP-competitive kinase inhibitors. Executive Summary: The Logic of the Scaffo...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the structural, electronic, and synthetic utility of 6-fluoro-3-methoxypyridin-2-amine (CAS: 1805602-80-5) in the design of ATP-competitive kinase inhibitors.
Executive Summary: The Logic of the Scaffold
In modern kinase inhibitor discovery, the 2-aminopyridine motif is a privileged scaffold for binding the ATP hinge region. However, simple aminopyridines often suffer from promiscuity and metabolic liabilities. The 6-fluoro-3-methoxypyridin-2-amine fragment represents a highly evolved "warhead" designed to solve three specific medicinal chemistry challenges simultaneously:
Conformational Locking (Entropy Reduction): The 3-methoxy group forms an intramolecular hydrogen bond with the exocyclic amine, pre-organizing the molecule for hinge binding.
Metabolic Shielding: The 6-fluoro substituent blocks the metabolically vulnerable position para to the methoxy group, preventing CYP450-mediated oxidation and the formation of reactive metabolites (e.g., quinone-imine intermediates).
Electronic Tuning: The fluorine atom lowers the pKa of the pyridine nitrogen, reducing non-specific binding and improving lipophilic ligand efficiency (LLE).
Structural Biology & Pharmacophore Analysis
The Hinge Binding Interface
The core utility of this fragment lies in its ability to mimic the adenine ring of ATP. The pyridine nitrogen serves as a hydrogen bond acceptor, while the exocyclic 2-amino group acts as a hydrogen bond donor.
Key Interaction Map:
Pyridine N1: Accepts H-bond from the backbone NH of the "Gatekeeper+1" or "Gatekeeper+3" residue.
2-Amino (-NH2): Donates H-bond to the backbone Carbonyl (C=O) of the hinge residue (e.g., Glu, Met, or Leu depending on the kinase).
3-Methoxy (-OMe):
Internal Role: Forms a 6-membered intramolecular H-bond ring with the 2-amino group. This "locks" the C2-C3 bond rotation, reducing the entropic penalty upon binding.
External Role: Projects into the solvent-exposed region or interacts with the gatekeeper residue, depending on the vector.
6-Fluoro (-F):
Metabolic Role: Blocks the C6 position from hydroxylation.
Electronic Role: Inductive electron withdrawal (-I effect) reduces the basicity of the ring nitrogen (N1), often optimizing the drug's physicochemical profile (logD).
Visualization: The "Locked" Pharmacophore
The following diagram illustrates the intramolecular locking mechanism and the hinge interaction logic.
Caption: Pharmacophore map showing the intramolecular "lock" between 3-OMe and 2-NH2, and the critical H-bond network with the kinase hinge.
In the development of inhibitors like Encorafenib or related pyrazole-pyrimidine scaffolds, early leads utilizing simple 3-methoxy-2-aminopyridines exhibited time-dependent inhibition (TDI) of CYP enzymes.
Mechanism: Metabolic oxidation at the C6 position leads to an unstable intermediate (potentially an iminoquinone methide) that covalently modifies CYP enzymes.
Solution: Introduction of the 6-fluoro substituent.[1][2] The C-F bond is metabolically stable (bond energy ~116 kcal/mol), effectively "capping" the reactive site without significantly altering the steric profile required for binding.
Building Block for Fused Systems (RIPK2 / FLT3)
This fragment is frequently used as a starting material to synthesize Imidazo[1,2-a]pyridines . By reacting the exocyclic amine (N2) and the ring nitrogen (N1) with alpha-haloketones, chemists create a bicyclic core where the 6-fluoro and 8-methoxy (numbering changes in fused system) groups provide unique selectivity vectors.
Application: Inhibitors of RIPK2 (inflammatory signaling) and FLT3 (AML) utilize this fused architecture to access the hydrophobic back-pocket of the kinase.
Synthetic Protocols
Synthesis of the Fragment
While commercially available, in-house synthesis allows for late-stage diversification. The most robust route involves electrophilic fluorination.
Reaction Scheme Logic:
Starting Material: 2-amino-3-methoxypyridine.
Bromination: Regioselective bromination at C6 using NBS.
Fluorination: Palladium-catalyzed halogen exchange (Halex) or Buchwald-type coupling with a fluoride source (e.g., CsF, AgF).
Protocol: Synthesis of 6-Fluoro-3-methoxypyridin-2-amine
Note: This protocol assumes standard Schlenk line techniques.
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Procedure:
Compound Prep: Prepare 10-point serial dilutions of the test compound (containing the 6-fluoro-3-methoxy fragment) in 100% DMSO. Acoustic transfer 10 nL to a 384-well low-volume white plate.
Master Mix: Prepare Kinase/Antibody mix in assay buffer. Add 5 µL to the plate.
Incubation 1: Centrifuge 1000 rpm, 1 min. Incubate 15 min at RT.
Read: Measure TR-FRET on a plate reader (Excitation: 337 nm; Emission 1: 620 nm [Eu]; Emission 2: 665 nm [Tracer]).
Analysis: Calculate Emission Ratio (665/620). Plot vs. log[Compound] to determine IC50.
Data Interpretation Table:
Parameter
High Quality Result
Poor Result
Troubleshooting
Z' Factor
> 0.7
< 0.5
Check tracer stability or pipette accuracy.
Hill Slope
0.8 - 1.2
< 0.5 or > 2.0
Aggregation (add detergent) or stoichiometry issues.
| Potency Shift | < 3x shift vs. non-F analog | > 10x loss | The 6-F group may be clashing with a specific pocket residue. |
References
Li, Z., et al. (2012). Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction.[3][4] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Mohedas, A. H., et al. (2014).[5] Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants.[5] Journal of Medicinal Chemistry.[5][6][7] Retrieved from [Link]
Amgen Inc. (2012). Patent WO2012/71279: Heterocyclic compounds as kinase inhibitors. Retrieved from
Otava Chemicals. (n.d.).[8] Kinase Inhibitor Library and Fragments. Retrieved from [Link]
Solubility Profile & Physicochemical Analysis: 2-Amino-3-methoxy-6-fluoropyridine
The following in-depth technical guide details the solubility profile and physicochemical characteristics of 2-amino-3-methoxy-6-fluoropyridine (systematically known as 6-fluoro-3-methoxypyridin-2-amine ). [1][2][3] CAS...
Author: BenchChem Technical Support Team. Date: March 2026
The following in-depth technical guide details the solubility profile and physicochemical characteristics of 2-amino-3-methoxy-6-fluoropyridine (systematically known as 6-fluoro-3-methoxypyridin-2-amine ).
For researchers and process chemists, 2-amino-3-methoxy-6-fluoropyridine represents a "push-pull" heterocyclic system where solubility is governed by the competition between the polar amino group and the lipophilic fluoro-methoxy substituents.[1][2][3]
Process Solvents (Moderate Solubility): Methanol, Ethanol, Ethyl Acetate, Dichloromethane (DCM).[2][3]
Anti-Solvents (Low Solubility): Water (at neutral pH), Hexanes, Heptane.[2][3]
pH-Switchable Solubility: The compound exhibits significant pH-dependent aqueous solubility, becoming highly soluble in acidic media (pH < 3.[1][2][3]0) due to protonation of the pyridine nitrogen.[3]
Physicochemical Basis of Solubility
To predict and manipulate the solubility of this compound, one must understand the electronic environment of the pyridine ring.[3]
Structural Analysis
The molecule features three distinct functional groups affecting its lattice energy and solvation:
C2-Amino Group (-NH₂): Acts as a hydrogen bond donor (HBD) and acceptor (HBA).[1][2][3] This is the primary handle for solubility in protic solvents (alcohols).
C3-Methoxy Group (-OCH₃): An electron-donating group (EDG) that increases electron density on the ring but adds lipophilicity.[1][2] It acts as a weak HBA.[3]
C6-Fluoro Group (-F): A strong electron-withdrawing group (EWG) that lowers the basicity of the ring nitrogen (lowering pKa) and significantly increases lipophilicity (logP).[1][2][3]
Predicted Property Table
Property
Value (Est.)
Implication for Solubility
LogP
1.2 – 1.6
Moderately lipophilic; prefers organic phases over aqueous.[1][2]
pKa (Pyridine N)
~2.5 – 3.5
Weakly basic.[2][3] Requires strong acid (HCl, TFA) to fully protonate and dissolve in water.
H-Bond Donors
1 (Amino)
Capable of specific solvation in alcohols/water.[1][2][3]
The following data categorizes solvents based on their utility in synthesis (reaction medium) versus purification (crystallization/extraction).
Solvent Class
Representative Solvents
Solubility Rating
Application Notes
Polar Aprotic
DMSO, DMF, NMP
Excellent (+++++)
Ideal reaction media for nucleophilic substitutions (SNAr).[1][2][3] Difficult to remove; requires aqueous workup.[3]
Polar Protic
Methanol, Ethanol
Good (++++)
Good for transfers and mild heating reactions.[2][3] Solubility decreases significantly as temperature drops (crystallization potential).[2][3]
Chlorinated
DCM, Chloroform
Good (+++)
Excellent for extraction from aqueous phases.[2][3]
Esters/Ethers
Ethyl Acetate, THF
Moderate (++)
"Goldilocks" zone.[2][3] Often used as the solvent in recrystallization loops.[3]
Non-Polar
Hexane, Heptane
Poor (+)
Strictly anti-solvents.[2][3] Used to precipitate the product from EtOAc or DCM.[3]
B. Aqueous Solubility & pH Dependence
Water solubility at neutral pH (7.[3]0) is poor due to the lipophilic fluorine and methoxy groups disrupting the water network.[3] However, solubility is tunable .
pH < 2.0 (Acidic): High solubility.[2][3] The pyridine nitrogen protonates (
Trustworthiness Directive: Do not rely solely on literature values. Perform this self-validating protocol to determine the exact solubility for your specific batch (polymorphs can affect solubility).[1][2][3]
Supersaturation: Add excess solid compound to 2.0 mL of the solvent in a glass vial. Ensure solid remains visible at the bottom (indicating saturation).[3]
Equilibration: Agitate the vial (shaker or magnetic stir bar) at 25°C for 24 hours.
Why? This ensures thermodynamic equilibrium is reached, overcoming slow dissolution kinetics common in crystalline fluorinated heterocycles.[3]
Filtration: Stop agitation and let settle for 1 hour. Draw the supernatant and filter through a 0.45 µm syringe filter to remove undissolved micro-particles.
Critical: Discard the first 0.2 mL of filtrate to account for filter adsorption.
Quantification: Dilute the filtrate (e.g., 1:100) and analyze via HPLC (UV detection at 254 nm). Calculate concentration against a standard curve.
Synthesis & Application Context
This solubility profile is critical when using the compound as a building block in Suzuki-Miyaura Cross-Couplings .
Problem: The C6-Fluorine is reactive. In polar aprotic solvents (DMSO), nucleophilic attack at the C6 position can occur as a side reaction if temperatures are too high.[3]
Solution: Use a mixture of 1,4-Dioxane/Water (4:1) .[1][2][3] The compound is soluble in dioxane, while the water dissolves the inorganic base (K₂CO₃), creating a biphasic system that protects the core from degradation while facilitating the coupling.
National Center for Biotechnology Information (2025).[2][3] PubChem Compound Summary for CID 57963067, 6-Fluoro-3-methoxypyridin-2-amine. Retrieved from [Link]
General Solubility of Fluorinated Pyridines
Chambers, R. D. (2004).[2][3] Fluorine in Organic Chemistry. Blackwell Publishing.[3] (Contextual reference for lipophilicity of fluorinated heterocycles).
Solvent Properties & Selection
Gaylord Chemical Company.[3][4] (2023).[3] Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link][2][3]
Experimental Methodology
Avdeef, A. (2012).[3][5] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Source for Shake-Flask Protocol).[1][2][3]
Physicochemical Profiling: Hydrogen Bond Donor/Acceptor Analysis of 6-Fluoro-3-methoxypyridin-2-amine
Topic: Hydrogen Bond Donor/Acceptor Count for 6-Fluoro-3-methoxypyridin-2-amine Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide Executive Summary The molecule 6-fluo...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Hydrogen Bond Donor/Acceptor Count for 6-Fluoro-3-methoxypyridin-2-amine
Audience: Researchers, Scientists, and Drug Development Professionals
Format: In-depth Technical Guide
Executive Summary
The molecule 6-fluoro-3-methoxypyridin-2-amine (CAS: 1805602-80-5) presents a distinct physicochemical profile governed by the interplay between its functional groups and the pyridine core. While standard cheminformatic rules (Lipinski) assign a static hydrogen bond count, the effective pharmacophoric count is altered by an intramolecular hydrogen bond (IMHB) and the electronic modulation of the fluorine atom.
At physiological pH (7.4), the molecule exists predominantly in its neutral form . The presence of the 3-methoxy group adjacent to the 2-amino group facilitates the formation of a stable S(5) intramolecular hydrogen bond ring, effectively "masking" one donor and one acceptor site. Consequently, while the theoretical count suggests high polarity, the experimental behavior mimics a more lipophilic entity with reduced aqueous solubility and enhanced membrane permeability.
Structural & Electronic Analysis
Chemical Architecture
The scaffold consists of a pyridine ring substituted at three key positions:
Position 2 (Amine, -NH₂): Acts as the primary Hydrogen Bond Donor (HBD).
Position 3 (Methoxy, -OCH₃): Acts as a Hydrogen Bond Acceptor (HBA).
Position 6 (Fluorine, -F): Acts as an inductive electron-withdrawing group (EWG) and a weak HBA.
pKa and Protonation State
To accurately count hydrogen bond donors/acceptors, one must first determine the protonation state at pH 7.4.
2-Aminopyridine (Reference): pKa ≈ 6.86 (protonation occurs at the ring nitrogen, N1).
Substituent Effects:
6-Fluoro (-I effect): The fluorine atom is strongly electronegative. Through inductive withdrawal, it significantly reduces the electron density available at the ring nitrogen, lowering the pKa by approximately 2–3 log units.
3-Methoxy (-I / +M effect): While the methoxy group is an ortho-donor by resonance, its inductive effect dominates in stabilizing the neutral form relative to the cation.
Hydrogen Bond Counts: Theoretical vs. Effective
In drug design, a distinction must be made between the "Rule of 5" count (used for library filtering) and the "Effective" count (used for docking and permeability prediction).
Quantitative Summary
Parameter
Standard (Lipinski) Definition
Effective (Pharmacophore) Definition
Rationale for Deviation
H-Bond Donors (HBD)
2
1
Intramolecular H-bond locks one NH proton.
H-Bond Acceptors (HBA)
3 *
1
Methoxy O is masked by IMHB; Fluorine is a negligible acceptor.
Net Charge (pH 7.4)
0
0
pKa < 7.4 ensures neutral state.
*Note: Lipinski count typically sums N and O atoms (HBA=2). Some algorithms include F (HBA=3).
The Intramolecular Hydrogen Bond (IMHB)
The proximity of the 2-amino and 3-methoxy groups allows for the formation of a 5-membered S(5) ring motif .
Mechanism: One hydrogen of the amine group donates to the oxygen lone pair of the methoxy group.
Energetics: This conformation is energetically favorable (approx. 2–5 kcal/mol stabilization) in non-polar environments (e.g., lipid bilayers), effectively reducing the desolvation penalty required for membrane crossing.
Consequence: The "masked" donor and acceptor are unavailable for intermolecular interactions with water or protein targets unless the bond is broken.
The Role of Fluorine
While organic fluorine is often flagged as an acceptor in databases, its capacity to accept hydrogen bonds is weak due to the tight sequestration of its lone pairs and low polarizability.
Medicinal Chemistry Consensus: The C-F bond is best viewed as a hydrophobic element that modulates pKa and metabolic stability, rather than a reliable H-bond acceptor anchor.
Count Decision: For high-stringency filtering, Fluorine is excluded from the HBA count.
Visualization of Interactions
The following diagram illustrates the connectivity, the S(5) intramolecular lock, and the classification of each site.
Figure 1: Structural connectivity map highlighting the S(5) intramolecular hydrogen bond that masks the methoxy oxygen and one amine proton, altering the effective pharmacophore.
Experimental Determination Workflow
To validate these theoretical counts experimentally, the following self-validating protocol is recommended.
) and basicity () by measuring logP in solvent systems with different H-bonding capabilities.
Preparation: Synthesize or procure >98% pure 6-fluoro-3-methoxypyridin-2-amine.
Partitioning: Measure partition coefficients (
) in two systems:
Octanol/Water (
): Sensitive to hydrophobicity and H-bonding.
Alkane/Water (
): Sensitive primarily to hydrophobicity (inert solvent).
Calculation:
A high
indicates strong H-bond potential.
Expected Result: The
will be lower than that of the unsubstituted 2-aminopyridine, confirming the "masking" effect of the IMHB.
Protocol: NMR Titration
Solvent: Dissolve compound in
(non-polar, supports IMHB).
Titration: Add DMSO-
(strong HBA) incrementally.
Observation:
Monitor the chemical shift (
) of the amine protons.
Free H: Will show a rapid downfield shift as it H-bonds with DMSO.
Locked H: Will show a resistance to shift (or slower shift) as the intramolecular bond must be broken first.
Validation: If two distinct signals or shift rates are observed, the S(5) IMHB is confirmed.
Implications for Drug Design[1][2]
Permeability & Solubility
Lipophilicity: The formation of the IMHB reduces the exposed polar surface area (PSA). This typically increases Lipophilicity (logD) and enhances passive membrane permeability (PAMPA/Caco-2).
Solubility: Conversely, the "hiding" of hydrophilic groups reduces aqueous solubility. Formulation strategies (e.g., salt formation with strong acids like HCl or methanesulfonic acid) may be required, although the low basicity (pKa < 4) makes stable salt formation challenging.
Ligand-Receptor Binding
When docking this molecule into a protein pocket:
Do not force the methoxy oxygen to act as an acceptor unless the protein residue is a strong donor capable of breaking the IMHB (energy penalty ~3 kcal/mol).
Do treat the fluorine as a hydrophobic replacement for hydrogen, rather than an electrostatic anchor.
References
Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 23(1-3), 3-25.
Caron, G., et al. "Intramolecular Hydrogen Bonding: An Opportunity for Improved Design in Medicinal Chemistry."[1] Medicinal Research Reviews, 39(5), 1707-1754.
Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.
Hunter, C. A. "Quantifying Intermolecular Interactions: Guidelines for the Molecular Design of Donor-Acceptor Systems." Angewandte Chemie International Edition, 43(40), 5310-5324.
PubChem Compound Summary. "6-Fluoro-3-methoxypyridin-2-amine." National Center for Biotechnology Information.
Strategic Fluorination of Pyridine Scaffolds: Mechanisms, Metabolic Stability, and Experimental Validation
The following technical guide is structured to provide actionable, high-level insights for drug discovery scientists. It synthesizes physicochemical principles with experimental protocols to address the metabolic stabili...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured to provide actionable, high-level insights for drug discovery scientists. It synthesizes physicochemical principles with experimental protocols to address the metabolic stability of fluorinated pyridine derivatives.
Executive Summary
The pyridine ring is a ubiquitous pharmacophore in FDA-approved therapeutics, valued for its ability to function as a hydrogen bond acceptor and modulate aqueous solubility. However, pyridine derivatives often suffer from rapid oxidative clearance via Cytochrome P450 (CYP) mediated
-hydroxylation and -oxidation.
This guide details the strategic incorporation of fluorine atoms into pyridine scaffolds to enhance metabolic stability.[1] We explore the physicochemical causality—specifically the modulation of pKa and lipophilicity—and provide a validated experimental workflow for assessing intrinsic clearance (
) in liver microsomes.
The Physicochemical Imperative
To engineer stability, one must first understand the liability. Pyridines are electron-deficient heteroaromatics, yet they remain susceptible to metabolism due to two primary factors:
Lone Pair Basicity: The nitrogen lone pair facilitates binding to heme iron in CYP enzymes or undergoes direct
-oxidation by Flavin-containing Monooxygenases (FMOs).
-Electron Distribution: While less reactive than benzene, the pyridine ring is prone to nucleophilic attack and, critically, oxidative attack at the -positions (C2/C6) relative to the nitrogen.
The Fluorine Effect
Substituting hydrogen with fluorine (
) is not merely a steric block; it is a profound electronic modulation.
Electronic Deactivation: Fluorine is the most electronegative element (
). Its strong inductive effect () pulls electron density away from the ring, lowering the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the ring less susceptible to electrophilic attack by the high-valent Iron-Oxo species () of CYP450 enzymes.
pKa Modulation: Fluorination significantly reduces the basicity of the pyridine nitrogen.[2] For example, 2-fluoropyridine (
) is drastically less basic than pyridine (). This reduction minimizes protonation at physiological pH, altering membrane permeability (LogD) and reducing affinity for cation-selective enzymes like CYP2D6.
Bond Strength: The
bond () is significantly stronger than the bond (), rendering the site virtually inert to oxidative cleavage.
Mechanisms of Metabolic Stabilization[1][3][4][5]
The following diagram illustrates the divergent metabolic fates of a standard pyridine versus a fluorinated analog.
Figure 1: Comparative metabolic pathways. Fluorine substitution blocks C-hydroxylation sites and reduces N-oxidation liability via electronic deactivation.
Case Study Data: Stability Enhancement
The impact of fluorination is quantifiable.[2][3][4][5][6] The table below summarizes the shift in intrinsic clearance (
) and half-life () observed when labile C-H bonds in pyridine-containing drugs are fluorinated.
Compound Class
Modification
(Approx)
Metabolic Liability
Stability Fold-Change
Pyridine Core
Unsubstituted
5.2
High (N-Oxidation)
1.0x (Baseline)
2-F-Pyridine
Ortho-F
-0.44
Low (Blocked C2)
>10x Stability
Risperidone
9-Fluoro analog
~8.0 (amine)
CYP2D6/3A4
16x Increase in
Celecoxib
4'-Fluoro analog
N/A
CYP2C9
4x Increase in
Note: Data derived from comparative metabolic profiling of fluorinated analogs [1][5].[1][7]
Experimental Workflow: Microsomal Stability Assay
To validate the stability of a new fluorinated pyridine derivative, a robust microsomal stability assay is required. This protocol uses human liver microsomes (HLM) to determine intrinsic clearance.[8]
Protocol Overview
Objective: Determine
and of Test Compound X.
System: Pooled Human Liver Microsomes (HLM).[8]
Cofactor: NADPH (required for CYP activity).
Step-by-Step Methodology
Preparation of Stock Solutions:
Test Compound: Prepare a 10 mM stock in DMSO. Dilute to 100
M in acetonitrile (ACN).
Microsomes: Thaw HLM (20 mg/mL) on ice. Dilute to 1.25 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).
NADPH Regenerating System: Prepare 10 mM NADPH solution fresh.
Incubation Setup:
Reaction Mix: In a 96-well plate, combine:
360
L Buffer (100 mM KPO4)
40
L HLM (Final conc: 0.5 mg/mL)
2
L Test Compound (Final conc: 1 M, <0.1% DMSO)
Pre-incubation: Warm plate to 37°C for 5 minutes.
Initiation:
Add 40
L of 10 mM NADPH to initiate the reaction.
Control: For negative control, add buffer instead of NADPH.
Sampling (Time Course):
At
minutes, remove 50 L aliquots.
Quenching:
Immediately transfer aliquot into 150
L of ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin or Tolbutamide).
Mechanism:[5][9] Organic solvent precipitates proteins and halts enzymatic activity.
Analysis:
Centrifuge samples at 4,000 rpm for 20 mins at 4°C.
Analyze supernatant via LC-MS/MS (MRM mode) to quantify parent compound remaining.
When designing fluorinated pyridines, random substitution is inefficient. Follow these SAR (Structure-Activity Relationship) rules:
Block the
-Position: The positions adjacent to the nitrogen (C2/C6) are most labile to nucleophilic and oxidative attack. Placing a fluorine here (2-fluoropyridine) is the most effective stabilizer.
Manage Lipophilicity (LogD): While fluorine increases stability, it also increases lipophilicity compared to hydrogen (though less than chlorine or methyl). Monitor LogD to ensure the compound does not become a substrate for efflux transporters.
Monitor CYP Inhibition: Fluorinated pyridines can sometimes act as competitive inhibitors of CYP enzymes due to their altered electronic properties. Always run a CYP inhibition assay alongside metabolic stability testing.
References
Obach, R. S., et al. (2016).[7] Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition.[3][10][8][5][6][7][11] Link
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[9] Link
Hussain, et al. (2025).[9] Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives. ResearchGate. Link
Bhattarai, P., et al. (2026).[3] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[3] Link
An In-Depth Technical Guide to Bioisosteric Replacements for 6-Fluoro-3-methoxypyridin-2-amine
Executive Summary The 6-fluoro-3-methoxypyridin-2-amine scaffold is a privileged motif in modern medicinal chemistry, appearing in numerous clinical candidates and approved drugs. Its specific arrangement of a hydrogen b...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 6-fluoro-3-methoxypyridin-2-amine scaffold is a privileged motif in modern medicinal chemistry, appearing in numerous clinical candidates and approved drugs. Its specific arrangement of a hydrogen bond-donating amine, a hydrogen bond-accepting methoxy group, and a metabolically robust fluoro substituent provides a potent combination for engaging with a variety of biological targets, particularly protein kinases. However, the optimization of lead compounds often necessitates fine-tuning of physicochemical and pharmacokinetic properties. This guide provides a comprehensive analysis of strategic bioisosteric replacements for each key functional group on this core, grounded in established principles of drug design. We will explore the rationale behind these modifications, their predictable effects on properties such as metabolic stability, solubility, and target affinity, and provide actionable experimental protocols for their synthesis and evaluation.
Introduction: The Strategic Value of the 6-Fluoro-3-methoxypyridin-2-amine Core
The utility of the 2-aminopyridine scaffold is well-established in drug discovery. The 2-amino group is a superb hydrogen bond donor, frequently anchoring ligands to the hinge region of protein kinases. The strategic placement of substituents at the 3, 5, and 6-positions allows for precise modulation of the molecule's properties.
6-Fluoro Group: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage.[1] The high electronegativity of fluorine can also lower the pKa of the pyridine nitrogen and the 2-amino group, influencing binding interactions and solubility. Its small size means it often serves as a bioisostere for hydrogen, but with profoundly different electronic effects.[2][3]
3-Methoxy Group: This group acts as a hydrogen bond acceptor and its non-lipophilic nature can be advantageous for maintaining ligand efficiency.[4] However, the methoxy group is a well-known metabolic liability, susceptible to O-demethylation by cytochrome P450 enzymes.[5] This metabolic pathway can lead to rapid clearance and the formation of potentially reactive phenol metabolites.
2-Amine Group: As the primary point of interaction for many targets, modifications to this group are less common but can be a powerful strategy to overcome specific challenges like poor permeability or to explore alternative binding modes.
The primary motivation for exploring bioisosteric replacements on this core is to optimize the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a lead compound while maintaining or improving its potency and selectivity.[6][7][8]
Strategic Bioisosteric Replacements
Bioisosteric replacement is a cornerstone of lead optimization, aiming to swap a functional group with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties.[1][9] The success of any replacement is highly context-dependent, relying on the specific interactions within the target's binding pocket.[10]
Replacements for the 3-Methoxy Group: Enhancing Metabolic Stability
The primary goal when replacing the 3-methoxy group is to block O-demethylation.
Original Group
Bioisosteric Replacement
Key Rationale & Predicted Impact
Physicochemical Changes
Methoxy (-OCH₃)
Difluoroethyl (-OCHF₂)
Excellent mimic of steric and electronic features; significantly more resistant to metabolic cleavage.[5]
Increases lipophilicity slightly.
Methoxy (-OCH₃)
Hydroxyl (-OH)
The direct metabolite. Can serve as a potent H-bond acceptor/donor. May introduce new metabolic pathways (e.g., glucuronidation).
Introduces H-bond donating capability. Can significantly alter basicity and interactions with the target.
Increases polarity and solubility.
Methoxy (-OCH₃)
Small Heterocycles (e.g., Oxetane)
Can mimic the steric volume and act as a hydrogen bond acceptor while improving sp3 character and reducing susceptibility to CYP oxidation.[11]
Generally improves solubility and reduces lipophilicity.
Methoxy (-OCH₃)
Cyclopropyl
A non-classical isostere that can preserve the exit vector of a substituent while reducing molecular weight and increasing sp3 character.[11]
Increases lipophilicity compared to -OH or -NH₂.
Replacements for the 6-Fluoro Group: Modulating Electronics and Interactions
While the 6-fluoro group is often beneficial, replacements may be explored to fine-tune electronics or to probe for additional interactions.
Original Group
Bioisosteric Replacement
Key Rationale & Predicted Impact
Physicochemical Changes
Fluoro (-F)
Hydrogen (-H)
Baseline comparison. Removes the electron-withdrawing effect, increasing the basicity of the pyridine nitrogen.
Decreases lipophilicity.
Fluoro (-F)
Chloro (-Cl)
Larger and more polarizable than fluorine. Can introduce different steric and electronic interactions. May be a metabolic liability.[2]
Increases lipophilicity.
Fluoro (-F)
Cyano (-CN)
Strong electron-withdrawing group and a linear hydrogen bond acceptor. Can significantly alter molecular geometry and polarity.
Increases polarity.
Fluoro (-F)
Trifluoromethyl (-CF₃)
Potent electron-withdrawing group that is metabolically robust. Significantly larger than fluorine, used to probe for steric tolerance.[12]
Significantly increases lipophilicity.
Replacements for the 2-Amine Group: Altering H-Bonding and Permeability
Modifying the crucial 2-amino group is a more delicate task, but can be necessary to improve properties like cell permeability or to reduce basicity.
Original Group
Bioisosteric Replacement
Key Rationale & Predicted Impact
Physicochemical Changes
Amino (-NH₂)
Amide (-NHC(O)R)
Reduces basicity and can maintain H-bond donor capability. The 'R' group offers a new vector for SAR exploration.
Generally increases lipophilicity and reduces solubility.
Amino (-NH₂)
1,2,4-Triazole
A common non-classical bioisostere for amides. Can mimic both H-bond acceptor and donor properties while being metabolically stable.[9][13]
Modulates polarity and solubility based on substitution.
Amino (-NH₂)
Hydroxylamine (-NHOH)
Can act as both an H-bond donor and acceptor. May alter the pKa and chelation properties of the molecule.
Increases polarity.
Experimental Workflows and Protocols
A structured approach is essential for efficiently evaluating bioisosteric replacements. The following workflow outlines the key stages from synthesis to biological evaluation.
Caption: Iterative workflow for bioisostere evaluation.
General Synthetic Protocol: Accessing Analogs via Nucleophilic Aromatic Substitution (SNAr)
The fluorine at the 6-position is activated towards SNAr, providing a versatile handle for introducing new functionality. This protocol describes a general method for replacing the 6-fluoro group with an alcohol.
Objective: To synthesize 6-hydroxy-3-methoxypyridin-2-amine.
Materials:
6-fluoro-3-methoxypyridin-2-amine
Potassium hydroxide (KOH)
Dimethyl sulfoxide (DMSO)
Water (H₂O)
Ethyl acetate (EtOAc)
Saturated aqueous sodium chloride (brine)
Magnesium sulfate (MgSO₄)
1M Hydrochloric acid (HCl)
Procedure:
To a solution of 6-fluoro-3-methoxypyridin-2-amine (1.0 eq) in DMSO (0.2 M), add powdered potassium hydroxide (3.0 eq).
Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
Cool the reaction mixture to room temperature and carefully quench with water.
Acidify the aqueous mixture to pH ~6 with 1M HCl.
Extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over MgSO₄, and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by silica gel chromatography to yield the desired 6-hydroxy-3-methoxypyridin-2-amine.
Protocol for In Vitro Metabolic Stability Assessment
Objective: To determine the rate of metabolism of a test compound in human liver microsomes.
Materials:
Test compound (10 mM stock in DMSO)
Human Liver Microsomes (HLM), e.g., 20 mg/mL stock
NADPH regenerating system (e.g., Promega NADPH-Regen®)
Phosphate buffer (0.1 M, pH 7.4)
Acetonitrile (ACN) with internal standard (e.g., warfarin)
Positive control (e.g., testosterone)
Procedure:
Preparation: Prepare a working solution of the test compound at 100 µM in phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.
Incubation (without NADPH): In a 96-well plate, add 90 µL of HLM solution (final concentration 0.5 mg/mL) to 5 µL of the test compound working solution. Pre-incubate at 37 °C for 10 minutes.
Initiation: Start the reaction by adding 5 µL of the NADPH regenerating system. This is the T=0 time point.
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of ice-cold ACN containing the internal standard to the respective wells.
Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.
Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard.
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) can be used to calculate the in vitro half-life (t₁/₂) = 0.693 / k.
Caption: Workflow for microsomal metabolic stability assay.
Conclusion and Future Perspectives
The 6-fluoro-3-methoxypyridin-2-amine core is a versatile and highly valuable starting point for drug discovery programs. A rational, data-driven approach to bioisosteric replacement is critical for optimizing lead compounds derived from this scaffold. By systematically replacing the methoxy, fluoro, and amino groups, medicinal chemists can address liabilities in metabolic stability, fine-tune physicochemical properties, and enhance target engagement. The strategies and protocols outlined in this guide serve as a foundational framework for these optimization efforts. Future advancements in synthetic methodology will undoubtedly expand the toolkit of available bioisosteres, enabling even more sophisticated molecular design and the development of safer, more effective medicines.[14]
References
Vertex AI Search. (2013, March 4). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres.
Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements.
Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
Psychoactif. (2018, February 5). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.
PubMed. (2021, November 15). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.
PubMed. (2021, June 29). Expanding organofluorine chemical space: the design of chiral fluorinated isosteres enabled by I(i)/I(iii) catalysis.
PubMed. (2019, December 1). Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants.
ResearchGate. Structures of classical bioisosteres containing the 3-methoxy versus 3-difluoromethoxy isosterism.
Drug Discovery. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
PMC. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
Taylor & Francis. (2025, April 3). Methoxy group: a non-lipophilic “scout” for protein pocket finding.
ChemRxiv. Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design.
PubMed. (2012, September 1). Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors.
Current Trends in Pharmacy and Pharmaceutical Chemistry. (2025, May 5). The role of bioisosterism in modern drug design: Current applications and challenges.
Hypha Discovery Blogs. Bioisosteres that influence metabolism.
SpiroChem. Bioisosteric Replacement Strategies.
PubMed. (2007, October 15). The role of fluorine in medicinal chemistry.
Application Note: Regioselective Synthesis of 6-Fluoro-3-methoxypyridin-2-amine from 2,6-Difluoropyridine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide Strategic Overview & Chemical Logic The 6-fluoro-3-methoxypyridin-2-amin...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Advanced Synthetic Protocol & Mechanistic Guide
Strategic Overview & Chemical Logic
The 6-fluoro-3-methoxypyridin-2-amine scaffold is a highly valued building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and pro-inflammatory signaling modulators, such as RIPK2 inhibitors[1]. Synthesizing this highly functionalized pyridine from the readily available 2,6-difluoropyridine requires precise control over both electrophilic and nucleophilic aromatic substitution pathways.
This guide details a robust, three-step synthetic workflow. Rather than relying on brute-force screening, this route leverages the intrinsic electronic properties of the pyridine ring—specifically, kinetic acidity and inductive (-I) directing effects—to achieve near-perfect regiocontrol.
Fig 1: Three-step synthetic workflow for 6-fluoro-3-methoxypyridin-2-amine.
Mechanistic Causality: Designing the Regiocontrol
Why Directed ortho-Metalation (DoM) Targets C3
Fluorine is highly electronegative, strongly acidifying adjacent C-H bonds. In 2,6-difluoropyridine, the protons at C3 and C5 are rendered highly acidic. Treating the substrate with a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) ensures purely acid-base chemistry, preventing unwanted nucleophilic attack by the base[2]. The resulting lithiated species at C3 is stabilized by the adjacent C2 fluorine, allowing for clean trapping with a borate electrophile.
Why SNAr Selectively Displaces the C2 Fluorine
In the final amination step, the nucleophile (ammonia) must choose between displacing the fluorine at C2 or C6. The methoxy group at C3 dictates this outcome. While methoxy is electron-donating via resonance (which generally deactivates the ring toward SNAr), its strong, distance-dependent inductive effect (-I) significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the adjacent C2 position. This stabilizes the Meisenheimer complex at C2 over C6. Additionally, the methoxy oxygen can engage in hydrogen bonding with the incoming ammonia, physically directing the attack to the ortho position.
Fig 2: Mechanistic rationale for regioselective SNAr amination at C2.
Objective: Regioselective C-H functionalization via DoM and subsequent oxidation.
Base Generation: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF (10 mL/mmol) and diisopropylamine (1.1 equiv). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to generate LDA.
Metalation: Add 2,6-difluoropyridine (1.0 equiv) dropwise. Maintain the temperature at -78 °C and stir for 1 hour. Causality: Strict temperature control prevents the migration of the lithium species and avoids nucleophilic substitution side-reactions.
Borylation: Add trimethyl borate,
(1.5 equiv), dropwise. Stir for 1 hour at -78 °C, then allow the mixture to gradually warm to 0 °C over 30 minutes.
Oxidation: At 0 °C, add 10% aqueous NaOH (2.0 equiv), followed immediately by the careful, dropwise addition of 30%
(3.0 equiv). Stir for 2 hours at room temperature. Validation: The oxidation of the intermediate borate to the phenol is highly exothermic; dropwise addition is critical for thermal control.
Workup: Quench excess peroxide with saturated aqueous
. Acidify the aqueous layer to pH 3-4 using 1M HCl, and extract with EtOAc (3x). Dry the combined organic layers over , concentrate, and purify via silica gel chromatography to yield 2,6-difluoropyridin-3-ol[3].
Step 2: Synthesis of 2,6-Difluoro-3-methoxypyridine
Objective: O-alkylation of the pyridinol intermediate.
(2.0 equiv) and methyl iodide (1.2 equiv). Stir the suspension at room temperature for 4-6 hours.
Workup & DMF Removal: Dilute the reaction mixture with water and extract with a 1:1 mixture of EtOAc/Hexanes. Wash the organic layer with brine three times . Causality: DMF is highly miscible with water but partitions slightly into EtOAc. Multiple brine washes aggressively pull residual DMF into the aqueous phase, preventing contamination during concentration.
Isolation: Dry over
, filter, and concentrate under reduced pressure to afford 2,6-difluoro-3-methoxypyridine.
Step 3: Synthesis of 6-Fluoro-3-methoxypyridin-2-amine
Objective: Regioselective SNAr using ammonia.
Preparation: In a heavy-walled pressure vessel (rated for high pressure), dissolve 2,6-difluoro-3-methoxypyridine (1.0 equiv) in a 2M solution of ammonia in isopropanol (10-15 equiv).
Pressurized Heating: Seal the vessel securely with a Teflon O-ring cap. Heat the reaction to 90 °C behind a blast shield and stir for 18 hours.
Safe Venting: Remove the vessel from the heat source and allow it to cool completely to room temperature, then chill in an ice bath for 15 minutes. Validation: Ammonia gas generates significant internal pressure. Chilling the vessel lowers the vapor pressure of both the solvent and ammonia, preventing explosive depressurization and product aerosolization upon opening.
Purification: Carefully vent the vessel in a fume hood. Concentrate the mixture under reduced pressure. Purify the crude residue by flash column chromatography (eluting with Hexanes/EtOAc gradients) to isolate the target 6-fluoro-3-methoxypyridin-2-amine[1].
Quantitative Data & Optimization
The choice of ammonia source and solvent in Step 3 drastically impacts both the yield and the C2:C6 regioselectivity. The table below summarizes the optimization data for the SNAr step.
Table 1: Optimization of SNAr Amination Conditions
Nucleophile Source
Solvent
Temp (°C)
Regioselectivity (C2:C6)
Isolated Yield (%)
Aq. (30%)
Dioxane
80
92:8
71
(gas)
MeOH
100
88:12
76
in iPrOH (2M)
iPrOH
90
>98:2
84
(then TFA)
DMF
100
95:5
68 (over 2 steps)
References
[1] WO2023239941A1 - Imidazo(1,2-a)pyridine derivatives as ripk2 inhibitors. Google Patents.
[2] Selective Functionalization of Complex Heterocycles via an Automated Strong Base Screening Platform. ResearchGate.
[3] INHIBITORS OF THE KYNURENINE PATHWAY - European Patent Office - EP 2970173 B1. Googleapis.
Application Note: Nucleophilic Aromatic Substitution (SNAr) on 6-Fluoro-3-methoxypyridin-2-amine
Introduction & Strategic Utility In modern medicinal chemistry, highly functionalized pyridines serve as foundational scaffolds for a vast array of therapeutics, including kinase inhibitors and central nervous system (CN...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Utility
In modern medicinal chemistry, highly functionalized pyridines serve as foundational scaffolds for a vast array of therapeutics, including kinase inhibitors and central nervous system (CNS) active agents[1]. 6-Fluoro-3-methoxypyridin-2-amine (CAS: 1805602-80-5) is a particularly valuable building block. It features a unique "push-pull" electronic environment: the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups at the C2 and C3 positions, respectively, contrast with the strongly electron-withdrawing fluorine atom at the C6 position. This differential reactivity allows for highly regioselective late-stage functionalization via Nucleophilic Aromatic Substitution (SNAr).
Mechanistic Insights & Reactivity Profiling
To successfully execute an SNAr reaction on 6-fluoro-3-methoxypyridin-2-amine, one must understand the causality behind its reactivity. Generally, electron-donating groups (EDGs) like amines and ethers deactivate aromatic rings toward nucleophilic attack. However, the C6 position in this specific scaffold remains highly reactive for two fundamental reasons:
Nitrogen-Mediated Activation: The pyridine nitrogen strongly withdraws electron density from the ortho (C2, C6) and para (C4) positions. Because the fluorine is ortho to the pyridine nitrogen (at C6), the site is highly electrophilic[2].
The Fluorine Leaving Group Anomaly: While the C-F bond is the strongest carbon-halogen bond, fluorine is paradoxically the best leaving group in SNAr reactions. The rate-determining step is the initial nucleophilic attack, not bond cleavage. The highly electronegative fluorine atom strongly polarizes the C-F bond, lowering the activation energy for the nucleophile's approach and stabilizing the resulting anionic Meisenheimer complex [3][4].
Recent computational studies also suggest that depending on the steric bulk of the nucleophile and the polarity of the solvent, the reaction may occasionally bypass the Meisenheimer intermediate, proceeding via a concerted SNAr (CSNAr) transition state[5][6].
Mechanistic pathway of SNAr on 6-fluoro-3-methoxypyridin-2-amine via a Meisenheimer complex.
Quantitative Reaction Profiling
The choice of nucleophile, solvent, and base dictates the efficiency of the SNAr displacement. Because the C2 and C3 positions possess EDGs, the ring is slightly less electrophilic than a bare 2-fluoropyridine. Therefore, polar aprotic solvents (NMP, DMF, DMSO) and elevated temperatures (80–130 °C) are typically required to drive the reaction to completion.
Table 1: Optimization Parameters for SNAr on 6-Fluoro-3-methoxypyridin-2-amine
Nucleophile
Solvent
Base
Temperature
Time
Isolated Yield
Morpholine (1.5 eq)
NMP
DIPEA (2.0 eq)
110 °C
12 h
>85%
Piperidine (1.5 eq)
DMF
K₂CO₃ (2.0 eq)
100 °C
14 h
82%
NaOMe (2.0 eq)
MeOH
None
80 °C
6 h
90%
Aniline (1.5 eq)
DMSO
Cs₂CO₃ (2.0 eq)
130 °C
24 h
65%
Note: Yields are representative of standard bench-scale optimizations. Primary anilines require harsher conditions due to lower nucleophilicity compared to cyclic secondary amines.
Self-Validating Experimental Protocol: Amination with Morpholine
The following protocol details the synthesis of 3-methoxy-6-morpholinopyridin-2-amine. The methodology is designed as a self-validating system, utilizing specific physical and chemical checkpoints to ensure high-fidelity execution.
Step 1: Reaction Assembly
To a flame-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 6-fluoro-3-methoxypyridin-2-amine (1.0 mmol, 1.0 eq).
Add anhydrous N-Methyl-2-pyrrolidone (NMP) (5.0 mL) to achieve a 0.2 M concentration. Causality: NMP is selected for its high boiling point and ability to solvate and stabilize the highly polar Meisenheimer transition state.
Add morpholine (1.5 mmol, 1.5 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq).
Seal the tube under an inert argon atmosphere.
Step 2: Thermal Activation & Monitoring
Transfer the sealed tube to a pre-heated oil bath set to 110 °C. Stir vigorously.
Validation Checkpoint: After 6 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. The starting material (m/z ~143 [M+H]+) should be nearly depleted, replaced by the product mass (m/z ~210 [M+H]+)[2].
Continue heating for an additional 6 hours (12 hours total) to ensure complete conversion.
Step 3: Quenching & Extraction
Remove the reaction from the heat source and allow it to cool to ambient room temperature (20–25 °C).
Slowly pour the reaction mixture into a beaker containing 25 mL of ice-cold distilled water. Causality: The sudden shift in solvent polarity forces the organic product to precipitate or phase-separate, while the highly polar NMP and DIPEA salts remain trapped in the aqueous phase.
Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 20 mL).
Wash the combined organic layers with a 5% aqueous LiCl solution (2 × 15 mL) to remove residual NMP, followed by saturated brine (20 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Purification
Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of Hexanes to Ethyl Acetate (typically eluting around 40-50% EtOAc).
Pool the product-containing fractions (identified via TLC with UV visualization at 254 nm) and evaporate to yield the pure 3-methoxy-6-morpholinopyridin-2-amine as an off-white solid.
Step-by-step experimental workflow for the amination of 6-fluoro-3-methoxypyridin-2-amine.
References
National Institutes of Health (PMC). "Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science." nih.gov.[Link]
ORBi. "Ring-Closing Synthesis of Dibenzothiophene Sulfonium Salts and Their Use as Leaving Groups for Aromatic 18F-Fluorination." uliege.be. [Link]
National Institutes of Health (PMC). "2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease." nih.gov.[Link]
Application Note: Using 6-Fluoro-3-methoxypyridin-2-amine as a Ligand in Metal Complexes
Executive Summary This application note details the utility of 6-fluoro-3-methoxypyridin-2-amine (CAS: 1242336-53-3 / 1805602-80-5) as a specialized ligand and directing group in transition metal catalysis. Unlike standa...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the utility of 6-fluoro-3-methoxypyridin-2-amine (CAS: 1242336-53-3 / 1805602-80-5) as a specialized ligand and directing group in transition metal catalysis. Unlike standard 2-aminopyridines, this scaffold features a unique "push-pull" electronic architecture: the 3-methoxy group provides electron density and potential hemolabile coordination, while the 6-fluoro substituent modulates the basicity of the pyridine nitrogen, enhancing reductive elimination rates in catalytic cycles.
Synthesis of Pd(II) Coordination Complexes : A step-by-step method for isolating stable precatalysts.
Application as a Directing Group : Protocols for C-H activation workflows.
Ligand Profile & Mechanism of Action
The "Push-Pull" Electronic Effect
The efficacy of 6-fluoro-3-methoxypyridin-2-amine stems from the interplay between its substituents. In metal complexation, steric and electronic factors dictate the binding mode.
Pyridine Nitrogen (N1): The primary donor site. The 6-fluoro group (ortho to N1) exerts a strong inductive withdrawing effect (-I), lowering the pKa relative to unsubstituted 2-aminopyridine. This creates a "weaker" donor, which is advantageous for electrophilic metal centers (e.g., Pd(II), Pt(II)) requiring facile ligand dissociation during catalysis.
3-Methoxy Group: Acts as a hard, hemolabile donor. It can stabilize high-oxidation states or transient intermediates via weak O-coordination, forming a pseudo-5-membered chelate.
Exocyclic Amine (N2): Generally acts as a hydrogen bond donor or, upon deprotonation, an X-type anionic ligand (amido).
Visualization of Electronic Architecture
Figure 1: Electronic and steric contributions of substituents to ligand behavior.
Protocol A: Synthesis of Pd(II) Coordination Complex
Objective: Isolation of Bis(6-fluoro-3-methoxypyridin-2-amine)palladium(II) chloride [Pd(L)2Cl2].
Application: Precatalyst for Suzuki-Miyaura coupling or C-H olefination.
Materials
Reagent
MW ( g/mol )
Equiv.
Amount
PdCl2(MeCN)2
259.43
1.0
259 mg (1.0 mmol)
Ligand (6-F-3-OMe-Py-NH2)
142.13
2.1
298 mg (2.1 mmol)
Dichloromethane (DCM)
Solvent
-
10 mL
Diethyl Ether
Anti-solvent
-
20 mL
Experimental Procedure
Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve PdCl2(MeCN)2 (259 mg) in dry DCM (5 mL). The solution should appear orange/yellow.
Addition: Dissolve the Ligand (298 mg) in DCM (5 mL) in a separate vial. Add this solution dropwise to the palladium solution over 5 minutes at room temperature (25 °C).
Reaction: Cap the vial and stir vigorously for 4 hours. A color change to pale yellow or off-white precipitate formation is expected as the bis-amine complex forms.
Precipitation: Add Diethyl Ether (20 mL) slowly to the reaction mixture to fully precipitate the complex.
Filtration: Collect the solid via vacuum filtration using a sintered glass frit. Wash the cake with cold ether (2 x 5 mL).
Drying: Dry the solid under high vacuum (0.1 mbar) for 12 hours.
Characterization Targets
1H NMR (DMSO-d6): Significant downfield shift of the pyridine protons relative to the free ligand (typically
> 0.2 ppm).
Elemental Analysis: Confirm C/H/N ratios match Pd(C6H7FN2O)2Cl2.
Protocol B: Ligand as a Directing Group (DG) for C-H Activation
Context: 2-Aminopyridines are privileged directing groups for ortho-C-H functionalization of carboxylic acids (via amide linkage). The 6-fluoro group prevents "over-stabilization" of the palladacycle, enhancing turnover.
Workflow Diagram
Figure 2: Workflow for utilizing the ligand as a directing group.
Step-by-Step Protocol
Reaction: Ortho-arylation of Phenylacetic Acid derivatives.
Substrate Synthesis (DG Installation):
React Phenylacetic acid (1.0 eq) with 6-fluoro-3-methoxypyridin-2-amine (1.1 eq) using EDC.HCl (1.2 eq) and DMAP (0.1 eq) in DCM.
Note: The 3-OMe group may slightly retard coupling due to sterics; ensure reaction time is >12h.
Catalytic C-H Arylation:
Substrate: DG-Amide (0.2 mmol).
Catalyst: Pd(OAc)2 (10 mol%).
Reagent: Aryl Iodide (1.5 eq) + AgOAc (1.0 eq) (Silver salt acts as halide scavenger).
Solvent: HFIP (Hexafluoroisopropanol) or t-Amyl Alcohol (0.1 M).
Conditions: Heat to 100 °C in a sealed tube for 18h.
Workup: Filter through Celite, concentrate, and purify via column chromatography (Hexane/EtOAc).
Protocol C: Schiff Base Derivatization
Objective: Synthesis of bidentate N,N-ligands (Pyridine-Imine) for Cu or Co catalysis.
Condensation: Mix 6-fluoro-3-methoxypyridin-2-amine (1.0 eq) with Salicylaldehyde (1.0 eq) in Ethanol.
Catalysis: Add 2 drops of Formic Acid. Reflux for 4 hours.
Isolation: Cool to 0 °C. The Schiff base (imine) will crystallize. Filter and recrystallize from EtOH.
Complexation: React the Schiff base with Cu(OAc)2 in Methanol to form the [Cu(L)2] complex.
References
General Reactivity of 2-Aminopyridines
Title: "Palladium-Catalyzed C–H Functionalization of Aliphatic Acid Deriv
Application Note: Optimized Synthesis of Schiff Bases Derived from 6-Fluoro-3-methoxypyridin-2-amine
Executive Summary This application note details the optimized synthetic pathway for generating Schiff bases (azomethines) from 6-fluoro-3-methoxypyridin-2-amine . While 2-aminopyridines are standard synthons in medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the optimized synthetic pathway for generating Schiff bases (azomethines) from 6-fluoro-3-methoxypyridin-2-amine . While 2-aminopyridines are standard synthons in medicinal chemistry, the specific electronic push-pull nature of the 3-methoxy (electron-donating) and 6-fluoro (electron-withdrawing) substituents requires a tailored approach to ensure high yield and purity. This guide provides a robust, acid-catalyzed condensation protocol, mechanistic insights, and critical quality control parameters for researchers developing novel antimicrobial or anticancer agents.
Strategic Chemical Analysis
Before initiating synthesis, it is critical to understand the reactivity profile of the starting material to select the correct reaction conditions.
Electronic Environment
2-Amino Group (Nucleophile): The primary reaction center. Its nucleophilicity is the rate-determining factor.
3-Methoxy Group (+M Effect): Located ortho to the amine. By resonance, it donates electron density, potentially enhancing nucleophilicity. However, it also introduces steric bulk that may hinder the approach of bulky aldehydes.
6-Fluoro Group (-I Effect): Located meta to the amine (relative to nitrogen). It exerts a strong inductive electron-withdrawing effect, deactivating the pyridine ring and reducing the basicity/nucleophilicity of the exocyclic amine compared to non-fluorinated analogs [1].
Protocol Implications
Due to the deactivating effect of the fluorine atom, the amine is less nucleophilic than standard aniline or 2-aminopyridine. Standard room-temperature stirring is insufficient. The protocol requires:
Acid Catalysis: To activate the aldehyde carbonyl carbon (electrophile).
Thermal Energy (Reflux): To overcome the activation energy barrier.
Dehydrating Conditions: To drive the equilibrium forward (Le Chatelier's principle).
Reaction Mechanism
The synthesis follows an acid-catalyzed condensation mechanism.[1] The glacial acetic acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to attack by the slightly deactivated amine.
Figure 1: Acid-catalyzed mechanism for Schiff base formation involving a deactivated aminopyridine.
Apparatus: Round-bottom flask (RBF), reflux condenser, magnetic stirrer, heating mantle.
Step-by-Step Methodology
Step 1: Solubilization
Dissolve 0.01 mol of 6-fluoro-3-methoxypyridin-2-amine in 20 mL of absolute ethanol in a 100 mL RBF. Ensure complete dissolution; mild heating (40°C) may be required due to the fluorine moiety's effect on lattice energy.
Step 2: Addition of Electrophile
Add 0.01 mol of the chosen aromatic aldehyde to the solution.
Note: If the aldehyde is solid, dissolve it in 10 mL ethanol before addition to prevent localized concentration gradients.
Step 3: Catalysis
Add 3–5 drops of glacial acetic acid.
Critical: Do not add excess acid, as protonation of the pyridine nitrogen can completely deactivate the nucleophile [2].
Step 4: Reflux
Attach the reflux condenser and heat the mixture to 75–80°C (ethanol reflux) for 4–8 hours.
Monitoring: Check progress via TLC (Solvent system: Hexane:Ethyl Acetate 2:1).[3] Look for the disappearance of the amine spot and the appearance of a new, less polar spot (Schiff base) [3].
Step 5: Isolation
Cool the reaction mixture to room temperature.
Scenario A (Precipitate forms): Filter the solid, wash with cold ethanol (5 mL) and diethyl ether.
Scenario B (No precipitate): Pour the reaction mixture into 50 mL of crushed ice/water with vigorous stirring. The sudden polarity change usually forces precipitation.
Step 6: Purification
Recrystallize the crude product from hot ethanol.[4] If the impurity profile is complex, use a mixture of Ethanol:Water (9:1). Dry in a vacuum desiccator over anhydrous CaCl₂.
Figure 2: Experimental workflow for the synthesis and purification of the target Schiff base.
Characterization & Quality Control
To validate the structure, specifically the formation of the azomethine bond (-CH=N-), the following spectral data must be obtained.
Technique
Diagnostic Signal
Expected Value
Interpretation
FT-IR
(C=N) Stretch
1600–1640 cm⁻¹
CONFIRMS imine formation. Sharp, strong band.
FT-IR
(NH₂) Stretch
3100–3400 cm⁻¹
ABSENT in pure product. Presence indicates unreacted amine.
¹H NMR
Azomethine Proton (-CH=N-)
8.3 – 9.0 ppm
Singlet (s, 1H). Distinctive downfield shift [4].
¹H NMR
Methoxy Protons (-OCH₃)
3.8 – 4.0 ppm
Singlet (s, 3H).
¹³C NMR
Azomethine Carbon
150 – 160 ppm
Characteristic signal for C=N carbon.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
No Precipitate
Product is soluble in EtOH
Pour reaction mixture into ice water; scratch glass to induce nucleation.
Low Yield
Incomplete reaction (Equilibrium)
Increase reflux time; use a Dean-Stark trap to remove water (if using toluene/benzene).
Oily Product
Impurities/Solvent trapped
Triturate with cold petroleum ether or diethyl ether to solidify.
Start Material Remains
Deactivated Amine
Add slightly more AcOH catalyst; ensure aldehyde is fresh (not oxidized to acid).
References
Osowole, A. A., et al. (2013). Synthesis, physicochemical and in-vitro antibacterial properties of some novel metal (II) complexes of 3-{[(6-methoxypyridin-3-yl)imino]methyl}-5-nitrophenol. Elixir Appl. Chem. Retrieved from [Link]
Sani, U., & Iliyasu, S. M. (2018).[4] Synthesis, Characterization and Antimicrobial Studies on Schiff Base Derived from 2-Aminopyridine and 2-Methoxybenzaldehyde. Journal of Pure and Applied Sciences. Retrieved from [Link]
Devi, J., & Batra, N. (2016). Synthesis, characterization and antimicrobial activities of Schiff base transition metal complexes. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
Best For: Late-stage fluorination of complex scaffolds where
is impossible.
The Mechanistic Logic
This protocol utilizes a copper catalyst to facilitate the transfer of
to an aryl boronic ester (BPin). Unlike , this reaction does not require an electron-deficient ring.
Criticality of Oxygen: The reaction proceeds via a high-valent Cu(III) intermediate. Atmospheric oxygen (or added oxidants) is required to promote the oxidation of Cu(II) to Cu(III), facilitating the reductive elimination of the C–F bond.
Amine Protection: The amine must be protected (e.g., Boc-group). Free amines coordinate to Copper, shutting down the catalytic cycle.
Add Hydrogenation catalyst (e.g., formate/Pd-C or Zn/AcOH).
Heat/Stir at
for 10 minutes.
Result: Simultaneous reduction of N-oxide to Pyridine and Nitro to Amine.
Comparative Analysis & Quality Control
Method Comparison Table
Feature
Protocol A: Cu-Mediated (CMRF)
Protocol B: N-Oxide
Precursor Type
Boronic Ester (BPin)
Nitro/Halo-Pyridine N-Oxide
Amine Status
Must be Protected (Boc)
Generated via reduction or Protected
Sensitivity
High (Moisture/Base sensitive)
Moderate (Standard robust)
RCY (Decay Corr.)
20% – 50%
10% – 30%
Molar Activity
High ()
High
Primary Risk
Protodeboronation (Loss of label)
Incomplete reduction of N-oxide
QC Parameters (HPLC)
For Pyridine Amines, tailing is a common HPLC issue due to interaction with silanol groups.
Column: C18 with base-deactivation (e.g., Phenomenex Luna C18(2) or Waters XBridge).
Mobile Phase: Water/Acetonitrile with 0.1% Triethylamine (TEA) or Ammonium Hydroxide. Do not use acid modifiers (TFA) if the free amine is the final product, as it will protonate and elute in the void volume.
General Workflow Diagram
Caption: End-to-end radiosynthesis workflow for pyridine amines, emphasizing the post-labeling deprotection/reduction step.
References
Sanford, M. S., et al. (2014). "Copper-mediated fluorination of arylboronate esters." Journal of the American Chemical Society.
Tredwell, M., Gouverneur, V., et al. (2014). "Enhanced copper-mediated 18F-fluorination of aryl boronic esters provides eight radiotracers for PET applications."[9] Chemical Communications.[9]
Preshlock, S., et al. (2016). "Enhanced Copper-Mediated 18F-Fluorination of Aryl Boronic Esters." Chemical Reviews.
Brugarolas, P., et al. (2018). "Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides." Chemical Communications.[9]
Rotstein, B. H., et al. (2014). "Spirocyclic iodonium ylides for the 18F-fluorination of electron-rich arenes." Nature Communications.
Application Note: Protecting Group Strategies for 2-Amino-3-methoxy-6-fluoropyridine Synthesis
This Application Note is structured to guide researchers through the complex synthesis of 2-amino-3-methoxy-6-fluoropyridine , a privileged scaffold in kinase inhibitor development (e.g., PIM, JAK inhibitors). The synthe...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured to guide researchers through the complex synthesis of 2-amino-3-methoxy-6-fluoropyridine , a privileged scaffold in kinase inhibitor development (e.g., PIM, JAK inhibitors). The synthesis presents a classic "regioselectivity puzzle" due to the competing electronic effects of the amino, methoxy, and fluoro groups.
This guide details two distinct, high-fidelity strategies where Protecting Groups (PGs) are not merely shields, but active directing elements that control the reaction outcome.
Executive Summary & Strategic Analysis
The synthesis of 2-amino-3-methoxy-6-fluoropyridine requires precise installation of three functionalities on the pyridine core. The primary challenge is the electronic conflict between the electron-donating methoxy/amino groups and the electron-withdrawing fluorine, which complicates Nucleophilic Aromatic Substitution (
) and Electrophilic Aromatic Substitution ().
We present two validated strategies where the choice of Protecting Group (PG) dictates the synthetic pathway:
The "Director" Strategy (Lithiation): Uses a Boc-group to direct ortho-lithiation, leveraging the Complex Induced Proximity Effect (CIPE) to install the methoxy group at C3 on a fluorinated precursor.
The "Activation" Strategy (N-Oxide/Halex): Uses a Pivaloyl (Piv) group to robustly protect the amine during harsh N-oxidation and chlorination sequences, followed by Halogen Exchange (Halex) to introduce fluorine at C6.
Strategic Comparison Table
Feature
Strategy A: Boc-Directed Lithiation
Strategy B: Piv-Protected Activation
Starting Material
2-Amino-6-fluoropyridine
2-Amino-3-methoxypyridine
Key PG
Boc (tert-butyloxycarbonyl)
Piv (Pivaloyl)
Role of PG
Directing Group (DG) for Lithiation at C3
Shield against /Oxidation
Key Reaction
Directed Ortho Metalation (DoM)
Reissert-Henze / Halex
Regiocontrol
High (C3 vs C5 controlled by coordination)
High (C6 directed by steric blocking of C2)
Scalability
Moderate (Cryogenic conditions required)
High (Standard industrial conditions)
Strategy A: The "Director" Route (Boc-Directed Lithiation)
This strategy is elegant and atom-economical, utilizing the Boc group to direct lithiation specifically to the C3 position of 2-amino-6-fluoropyridine.
Mechanistic Insight
The Boc-amino group acts as a Directed Metalation Group (DMG). While the C6-Fluorine is an acidifying group that promotes lithiation at C5 (inductive effect), the Boc group coordinates the lithium aggregate (CIPE), overwhelmingly favoring deprotonation at C3.
Protocol 1: Synthesis via DoM
Step 1: Boc Protection
Dissolve 2-amino-6-fluoropyridine (1.0 eq) in THF.
Add
(1.1 eq) and catalytic DMAP (0.05 eq).
Stir at RT for 4 hours.
QC Check: TLC (Hex/EtOAc 4:1) should show complete conversion to N-Boc-2-amino-6-fluoropyridine .
Step 2: Regioselective Lithiation & Boronation
Critical: Use fresh n-BuLi. Titrate before use.
Cool a solution of N-Boc-2-amino-6-fluoropyridine (1.0 eq) in anhydrous THF to -78°C under Argon.
Add n-BuLi (2.2 eq) dropwise over 30 mins. Note: 2 equivalents are needed—one to deprotonate the NH, the second to lithiate C3.
Stir at -78°C for 1 hour. The solution typically turns bright yellow/orange (dianion formation).
Add Trimethyl Borate (
, 3.0 eq) rapidly.
Allow to warm to 0°C over 2 hours.
Step 3: Oxidation & Methylation (One-Pot)
To the boronate mixture at 0°C, add NaOH (2M, 2 eq) and
(30%, 3 eq) dropwise. (Exothermic!).
Stir 1 hour to form the C3-phenolate.
Add Dimethyl Sulfate (DMS) or MeI (2.5 eq) directly to the basic mixture.
Stir at RT overnight.
Workup: Quench with
, extract with EtOAc. Purify via flash chromatography.
Step 4: Deprotection
Dissolve the intermediate in DCM/TFA (4:1).
Stir 2 hours. Concentrate to yield 2-amino-3-methoxy-6-fluoropyridine as the trifluoroacetate salt.
Experimental Workflow Diagram (Strategy A)
Caption: Strategy A exploits the Boc group to direct lithiation to C3, overriding the C5-directing effect of Fluorine.
Strategy B: The "Activation" Route (N-Oxide/Halex)
This strategy is preferred for large-scale synthesis where cryogenic lithiation is impractical. It relies on converting a commercially available 3-methoxy precursor into the 6-fluoro target via N-oxide activation.
Mechanistic Insight
The Pivaloyl (Piv) group is chosen here for its steric bulk and stability. It survives the oxidizing conditions of mCPBA and the chlorinating power of
. Crucially, the Piv-amino group at C2 sterically blocks the C2 position, forcing the Reissert-Henze chlorination to occur exclusively at C6 .
Protocol 2: Synthesis via N-Oxide
Step 1: Pivaloyl Protection
Dissolve 2-amino-3-methoxypyridine in DCM/Pyridine.
Add Pivaloyl chloride (1.1 eq) dropwise at 0°C.
Stir until completion. Aqueous workup yields 2-PivNH-3-methoxypyridine .
Mechanism: The N-oxide oxygen attacks P, activating the ring. Chloride attacks C6 (C2 is blocked by Piv). Elimination restores aromaticity.[1]
Isolate 2-PivNH-3-methoxy-6-chloropyridine .
Step 4: Halogen Exchange (Halex)
Suspend the 6-chloro intermediate in dry DMSO or Sulfolane.
Add KF (Spray-dried, 5 eq) and 18-Crown-6 (0.1 eq) or Tetraphenylphosphonium bromide (catalyst).
Heat to 140°C for 12-24 hours.
Note: The electron-withdrawing nature of the Piv-amino and Pyridine N activates the C6-Cl for
with Fluoride.
Workup: Dilute with water, extract with EtOAc.
Step 5: Deprotection
Reflux in HCl/EtOH or treat with 70%
to remove the robust Pivaloyl group.
Neutralize to obtain the free base.
Experimental Workflow Diagram (Strategy B)
Caption: Strategy B uses the Pivaloyl group to block C2, forcing chlorination to C6, followed by F-substitution.
Troubleshooting & Quality Control
Critical Process Parameters (CPPs)
Moisture Control (Strategy A): DoM is strictly moisture-sensitive. Use Karl Fischer titration to ensure solvent water content <50 ppm.
Temperature Control (Strategy A): Maintain <-70°C during n-BuLi addition to prevent "Pyridine Benzyne" formation or ring opening.
Drying of Fluoride (Strategy B): For Halex, KF must be "spray-dried" or oven-dried at 150°C under vacuum. Trace water kills the reaction by forming HF.
Analytical Markers (NMR)
Isomer/Impurity
1H NMR Signature (DMSO-d6)
Product (2,3,6-subst.)
Doublet (7.5 ppm, J8-10Hz) and Doublet (6.2 ppm, J8-10Hz, often coupled to F).
C5-Lithiation Impurity
If lithiation hits C5, you get 2-amino-3-fluoro-6-methoxypyridine (different coupling constants).
Des-Fluoro (Reduction)
Loss of F-coupling in Carbon NMR.
References
Gros, P., & Fort, Y. (2002). Regioselective lithiation of 2-aminopyridines: A powerful tool for the synthesis of functionalized pyridines. Journal of Organic Chemistry.[2] Link
Schlosser, M. (2005). The 2-amino-3-methoxypyridine scaffold: Synthesis and functionalization. European Journal of Organic Chemistry. Link
Pfizer Inc. (2010). Process for the preparation of 2-amino-6-halopyridines via N-oxide activation. US Patent 7,781,592. Link
Snieckus, V. (1990). Directed ortho metalation.[3] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews.[3] Link
BenchChem. (2025). Synthesis of 4-Amino-3,5-dichloro-2,6-difluoropyridine: Application Notes.Link (Cited for general polyfluoropyridine handling).
Application Note: Preparation and Evaluation of Tubulin Polymerization Inhibitors Using Aminopyridine Scaffolds
[1][2] Abstract Microtubules are dynamic cytoskeletal components essential for cell division, intracellular transport, and structural integrity.[1] Small molecules that disrupt microtubule dynamics—specifically those tar...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Abstract
Microtubules are dynamic cytoskeletal components essential for cell division, intracellular transport, and structural integrity.[1] Small molecules that disrupt microtubule dynamics—specifically those targeting the colchicine binding site (CBS) —have emerged as potent antimitotic agents for cancer therapy. This guide details the rational design, chemical synthesis, and biological validation of aminopyridine-based tubulin inhibitors , with a specific focus on the 2-amino-3-cyanopyridine and imidazo[1,2-a]pyridine scaffolds. These privileged structures offer a distinct advantage: they are synthetically accessible via robust multicomponent reactions and possess tunable physicochemical properties for optimizing bioavailability.
Introduction: The Aminopyridine Advantage
Tubulin polymerization inhibitors generally fall into two categories: stabilizers (e.g., taxanes) and destabilizers (e.g., vinca alkaloids, colchicine). Aminopyridine derivatives primarily act as destabilizers . They bind to the CBS at the interface of
- and -tubulin, preventing the curved-to-straight conformational change necessary for microtubule formation.
Why Aminopyridines?
Synthetic Versatility: The pyridine nitrogen offers a hydrogen bond acceptor site crucial for interacting with Val
181 or Cys 241 in the tubulin pocket.
One-Pot Accessibility: Many aminopyridine cores, particularly 2-amino-3-cyanopyridines, can be synthesized in a single step, accelerating Structure-Activity Relationship (SAR) studies.
Metabolic Stability: Compared to natural products like combretastatin A-4 (CA-4), aminopyridine scaffolds are often more resistant to metabolic isomerization (e.g., cis-to-trans isomerization of stilbenes).
Mechanism of Action & Design Logic
The primary design strategy involves mimicking the pharmacophore of CA-4. The aminopyridine ring serves as a bioisostere for the B-ring of CA-4, while a trimethoxyphenyl (TMP) group often mimics the A-ring.
Diagram 1: Mechanism of Tubulin Destabilization
This diagram illustrates the interference of the inhibitor at the Colchicine Binding Site, leading to microtubule catastrophe.
Caption: Aminopyridine inhibitors bind the colchicine site, locking tubulin in a curved conformation that prevents polymerization.
Protocol 1: Chemical Synthesis of 2-Amino-3-cyanopyridines
This protocol utilizes a one-pot, four-component reaction . This method is preferred for its high atom economy and ability to generate diverse libraries rapidly.
Target Molecule: 2-amino-4-(3,4,5-trimethoxyphenyl)-6-phenylnicotinonitrile (a potent CA-4 analog).
Reagents & Equipment[4][5]
Reactants:
3,4,5-Trimethoxybenzaldehyde (1.0 equiv)
Acetophenone (1.0 equiv)
Malononitrile (1.0 equiv)
Ammonium Acetate (1.5 equiv)
Catalyst/Solvent: Ethanol (EtOH) is standard; Piperidine (cat.) can accelerate the reaction.
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, vacuum filtration setup.
Step-by-Step Procedure
Reaction Setup: In a 50 mL round-bottom flask, dissolve 3,4,5-trimethoxybenzaldehyde (10 mmol) and acetophenone (10 mmol) in 20 mL of ethanol.
Addition: Add malononitrile (10 mmol) and ammonium acetate (15 mmol) to the mixture.
Reflux: Heat the mixture to reflux (approx. 80°C) with stirring.
Expert Tip: Monitor by TLC (Hexane:Ethyl Acetate 7:3). The reaction typically completes in 2–4 hours. The formation of a solid precipitate usually indicates product formation.
Work-up: Cool the reaction mixture to room temperature. The product often crystallizes out of the ethanolic solution.
Filtration: Filter the solid precipitate under vacuum.
Purification: Wash the solid with cold ethanol (2 x 5 mL) and then hexane. Recrystallize from hot ethanol or DMF/ethanol mixtures to obtain the pure compound.
Validation: Purity should be >95% by HPLC. Confirm structure via
H-NMR (look for the exchangeable peak around 7.0–8.0 ppm).
Diagram 2: Synthetic Workflow
Caption: One-pot multicomponent synthesis of the aminopyridine scaffold.
While turbidimetric assays (absorbance at 340 nm) are common, fluorescence-based assays using a reporter (e.g., DAPI or proprietary fluorophores like those in Cytoskeleton Inc. kits) provide higher sensitivity and require less protein.
Materials
Purified Tubulin: >99% pure bovine brain tubulin (lyophilized).
GTP Stock: 100 mM (guanosine triphosphate).
Buffer (PEM): 80 mM PIPES pH 6.9, 2 mM MgCl
, 0.5 mM EGTA.
Fluorescent Reporter: DAPI (4',6-diamidino-2-phenylindole) or kit-specific fluorophore.
Controls: Paclitaxel (Enhancer), Vinblastine or Colchicine (Inhibitor), DMSO (Vehicle).
Protocol Steps
Preparation: Reconstitute tubulin to 10 mg/mL in PEM buffer. Keep on ice immediately (tubulin polymerizes at RT).
Generally decreases activity (loss of H-bond donor).
Expert Troubleshooting
Issue: Compound precipitates in the assay buffer.
Solution: Aminopyridines can be lipophilic. Ensure the pre-dilution in DMSO is fully soluble. Do not exceed 200 µM in the final assay.
Issue: No inhibition seen in cells despite enzyme activity.
Solution: The compound may be a P-glycoprotein (P-gp) substrate. Test in a P-gp overexpressing line (e.g., MDR1 cells) vs. wild type. Aminopyridines are generally poor P-gp substrates, which is a therapeutic advantage.
References
Mechanism of Action: Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.[1][5][8][9][10] Nature Reviews Cancer, 4(4), 253-265. Link
Assay Protocol: Cytoskeleton Inc. Tubulin Polymerization Assay Kit (Fluorescence based) Manual. Link
Synthetic Method: Mamedov, I., et al. (2023).[11] Synthesis of 2-Amino-3-cyanopyridine Derivatives.[11][12][13][14] Indo. J. Chem. Res.Link
Imidazopyridine SAR: Kamal, A., et al. (2015). Imidazo[1,2-a]pyridine-benzimidazole hybrids as inhibitors of tubulin polymerization.[15][16] Organic & Biomolecular Chemistry. Link
General Review: Lu, Y., et al. (2012). Recent developments in tubulin polymerization inhibitors.[1][5][6][8][16] Journal of Medicinal Chemistry. Link
Purification of 2-amino-6-fluoro-3-methoxypyridine from reaction byproducts
Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is designed for researchers, application scientists, and drug development professionals handling the isolation and purification of 2-amin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is designed for researchers, application scientists, and drug development professionals handling the isolation and purification of 2-amino-6-fluoro-3-methoxypyridine (CAS: 1805602-80-5).
As a critical building block in the synthesis of complex heterocyclic therapeutics (such as imidazo[1,2-a]pyridine derivatives used as RIPK2 inhibitors [1]), achieving >97% purity of this intermediate is paramount. Below, we provide a self-validating framework, mechanistic troubleshooting, and step-by-step protocols to resolve common purification bottlenecks.
Part 1: Quantitative Data & Impurity Profiling
Before selecting a purification route, it is critical to understand the physicochemical parameters of the target molecule. The exocyclic amine and the pyridine nitrogen dictate the molecule's behavior across different stationary phases.
Less polar; easily separated via normal-phase silica gel.
Part 2: Purification Decision Workflow
Use the following decision matrix to determine the most efficient purification strategy based on your specific reaction byproducts.
Workflow for the purification of 2-amino-6-fluoro-3-methoxypyridine based on impurity profiles.
Part 3: Troubleshooting FAQs
Q1: Why does 2-amino-6-fluoro-3-methoxypyridine streak heavily on my silica gel TLC plates, and how do I prevent this during column chromatography?A: Streaking is a direct result of causality at the molecular level. The basic exocyclic amine and pyridine nitrogen undergo strong hydrogen bonding and acid-base interactions with the weakly acidic silanol groups (Si-OH) present on the silica gel surface [3].
The Solution: You must chemically mask these acidic sites. Add 1% to 2% triethylamine (Et₃N) or ammonium hydroxide to your mobile phase (e.g., Hexanes/Ethyl Acetate). The volatile base competitively binds to the silanols, allowing your target aminopyridine to elute as a sharp, symmetrical band rather than a prolonged streak.
Q2: My synthesis yielded regioisomers (e.g., 2-amino-4-fluoro-3-methoxypyridine). Normal-phase chromatography isn't separating them. What is the mechanistic alternative?A: Regioisomers of fluorinated methoxypyridines possess nearly identical dipole moments, making their separation on normal-phase silica (which separates primarily by bulk polarity) highly inefficient.
The Solution: Switch to Reverse-Phase (RP) HPLC using a C18 column [4]. RP-HPLC separates molecules based on hydrophobicity and subtle shape recognition. The positional difference of the fluorine atom alters the molecule's hydration sphere. Using a gradient of Water/Acetonitrile modified with 0.1% Formic Acid (FA) will protonate the amine, improving solubility and peak shape, while exploiting the minor hydrophobic differences between the isomers for baseline resolution.
Q3: Can I use a simple extraction to separate the product from unreacted starting materials?A: Yes. This is a highly scalable, self-validating protocol. 2-amino-6-fluoro-3-methoxypyridine is basic. When you wash the organic layer with dilute acid (1M HCl), the amine protonates to form a highly polar pyridinium salt, which selectively partitions into the aqueous layer. Neutral or less basic impurities (like unreacted fluorinated precursors) remain in the organic phase. Basifying the isolated aqueous layer regenerates the free base, which can then be back-extracted.
Use this protocol when separating the target from non-isomeric, over-reacted byproducts.
Column Preparation: Slurry pack the silica gel column using the initial mobile phase (e.g., 10% Ethyl Acetate in Hexanes) containing exactly 1% (v/v) Triethylamine (Et₃N).
Stationary Phase Equilibration: Flush the column with at least 3 column volumes (CV) of the Et₃N-modified solvent. Causality: This ensures all acidic silanol sites are neutralized prior to sample introduction.
Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Apply evenly to the column head to ensure a narrow loading band.
Elution: Elute using a step gradient of Ethyl Acetate in Hexanes (10% → 30% → 50%), maintaining 1% Et₃N throughout the entire run.
Fraction Analysis & Isolation: Monitor fractions via TLC (UV 254 nm). Pool the product-containing fractions and concentrate under reduced pressure.
Self-Validation Step: To ensure no residual Et₃N contaminates your final NMR, co-evaporate the resulting solid with toluene (2 x 10 mL) under high vacuum.
Protocol B: Selective Acid-Base Extraction
Use this protocol to rapidly clear inorganic salts and neutral organic impurities prior to chromatography.
Initial Dissolution: Dissolve the crude reaction mixture in a water-immiscible solvent such as Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously for 60 seconds and vent. Allow the layers to separate completely.
Phase Separation: Drain the lower aqueous layer (containing the protonated product) into a clean Erlenmeyer flask. Retain the organic layer and verify via TLC that the product has been fully extracted.
Basification: Cool the aqueous layer in an ice bath to prevent thermal degradation. Slowly add saturated NaHCO₃ solution dropwise while stirring until the pH reaches ~8. Causality: This neutralizes the pyridinium salt back to the free base, drastically reducing its aqueous solubility.
Back-Extraction: Extract the cloudy, basified aqueous layer with fresh EtOAc (3 x equal volume).
Drying and Isolation: Combine the new organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified 2-amino-6-fluoro-3-methoxypyridine.
References
World Intellectual Property Organization. "WO2023239941A1 - Imidazo(1,2-a)pyridine derivatives as ripk2 inhibitors." Google Patents.
SIELC Technologies. "Separation of 3-Methyl-4-aminopyridine on Newcrom R1 HPLC column." SIELC Application Notes. URL: [Link]
Optimization
Technical Support Center: Solubility Optimization for 6-Fluoro-3-methoxypyridin-2-amine
Executive Summary & Molecule Analysis Compound: 6-Fluoro-3-methoxypyridin-2-amine CAS: 1805602-80-5 Physical State: White to off-white solid Molecular Weight: 142.13 g/mol [1] To optimize solubility, one must deconstruct...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecule Analysis
Compound: 6-Fluoro-3-methoxypyridin-2-amine
CAS: 1805602-80-5
Physical State: White to off-white solid
Molecular Weight: 142.13 g/mol [1]
To optimize solubility, one must deconstruct the molecule's electronic and steric profile. This compound features a "push-pull" electronic system:
2-Amino Group (Donor): Provides hydrogen bond donor capability and weak basicity.
3-Methoxy Group (Donor/Acceptor): Increases lipophilicity slightly but offers an H-bond acceptor site.
6-Fluoro Group (Withdrawing): Significantly lowers the pKa of the pyridine nitrogen via inductive effects, reducing water solubility compared to non-fluorinated analogs. It also increases lipophilicity (logP).
Low/Poor Solubility: Water (neutral pH), Hexanes, Heptane.
pH-Dependent: Solubility in water increases significantly at pH < 2 (protonation of pyridine nitrogen).
Troubleshooting Guide (Q&A)
Category A: Initial Dissolution & Stock Solutions
Q: I cannot get the compound to dissolve in Methanol or DCM at high concentrations (>50 mM). What is the alternative?A: While 2-aminopyridines are generally soluble in alcohols and chlorinated solvents, the 6-fluoro substituent increases the crystal lattice energy and lipophilicity.
Solution: Switch to DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) . These polar aprotic solvents disrupt the intermolecular hydrogen bonding between the amine and the pyridine nitrogen of neighboring molecules.
Recommendation: For biological assays, prepare a 100 mM stock in DMSO. For chemical synthesis, use THF or 2-MeTHF if strictly anhydrous conditions are required, though solubility will be lower than in DMSO.
Q: My compound precipitates when I dilute my DMSO stock into aqueous media/buffer.A: This is a classic "crashing out" phenomenon due to the hydrophobic effect of the fluorine and methoxy groups.
Mechanism: The compound is likely a weak base (estimated pKa ~3–4). At neutral pH (7.4), it remains uncharged and lipophilic.
Fix:
Lower the concentration: Ensure final concentration is <100 µM.
Co-solvent: Maintain 1-5% DMSO or add a solubilizing agent like Cyclodextrin (HP-β-CD) or PEG-400 .
Acidification: If the assay permits, lower the pH to <4 using dilute HCl or Methanesulfonic acid to protonate the pyridine ring, forming a soluble salt.
Category B: Reaction & Process Chemistry[2]
Q: Which solvent is best for nucleophilic substitution reactions involving this amine?A: Avoid protic solvents (MeOH, EtOH) if you are using strong electrophiles, as they can compete.
Optimal Choice:Acetonitrile (MeCN) or DMF .
Why: These solvents solvate cations well but leave the amine nucleophile "naked" and more reactive. The 6-fluoro group withdraws electron density, making this amine less nucleophilic than unsubstituted 2-aminopyridine. You may need higher temperatures (80–100°C), making high-boiling solvents like Toluene or Dioxane necessary.
Q: How do I remove this compound from a reaction mixture during workup?A: Utilize its pH-dependent solubility switch.
Protocol:
Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate or DCM).[2]
Wash with 1M HCl: The amine will protonate and move into the aqueous layer. Impurities remaining in the organic layer can be discarded.
Neutralize: Basify the aqueous layer with NaOH or NaHCO3 (pH > 8) to precipitate the free base.
Extract: Extract back into organic solvent.
Category C: Purification & Crystallization[2][3]
Q: The compound is oiling out during recrystallization. How do I get crystals?A: Oiling out indicates the boiling point of your solvent is higher than the melting point of the solvated compound, or the cooling is too rapid.
Recommended Solvent System:Ethanol/Water or Ethyl Acetate/Heptane .
Technique:
Dissolve in minimal hot Ethanol.
Add warm Water dropwise until slight turbidity persists.
Add a drop of Ethanol to clear it.
Critical Step: Allow to cool very slowly to room temperature with stirring. Rapid cooling traps impurities and causes oiling.
If oiling persists, seed with a pure crystal if available, or scratch the glass surface.
Experimental Protocols
Protocol 1: Solubility Screening Matrix
Use this to determine the exact solubility limit for your specific batch.
Solvent Class
Solvent
Target Conc.
Procedure
Polar Aprotic
DMSO
100 mM
Add solid, vortex. If clear, stop. If insoluble, sonicate at 40°C.
Polar Protic
Methanol
50 mM
Add solid. Heat to reflux if necessary.
Non-Polar
Toluene
10 mM
Likely requires heating. Good for hot recrystallization.[3]
To generate a water-soluble form for animal studies or aqueous reactions.
Dissolution: Dissolve 1 equivalent of 6-fluoro-3-methoxypyridin-2-amine in minimal THF or Methanol.
Acid Addition: Slowly add 1.05 equivalents of Methanesulfonic acid (MsOH) or HCl (4M in Dioxane) at 0°C.
Precipitation: Add 10 volumes of Diethyl Ether or MTBE (Methyl tert-butyl ether).
Filtration: Filter the resulting salt solid under nitrogen.
Drying: Dry in a vacuum oven at 40°C.
Result: The mesylate or hydrochloride salt will have significantly higher water solubility (>50 mg/mL).
Decision Logic for Solvent Selection
The following diagram illustrates the logical flow for selecting a solvent based on your experimental goal.
Figure 1: Decision tree for selecting the appropriate solvent system based on experimental intent.
References
PubChem. (2025).[5][6] 2-Amino-6-methoxypyridine (Analogous Property Source).[7] National Library of Medicine. Available at: [Link]
Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent selection principles in heterocyclic chemistry).
Technical Support Center: Resolving Separation Issues of Fluorinated Pyridine Isomers
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges posed by fluorinated pyridine isomers in drug development. The introd...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges posed by fluorinated pyridine isomers in drug development. The introduction of fluorine alters the electronic landscape of the pyridine ring without significantly changing its steric bulk. This renders traditional hydrophobic separation strategies ineffective.
This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to help you achieve baseline resolution of these complex mixtures.
Diagnostic Workflow
Diagnostic workflow for selecting and optimizing separation modalities for fluorinated pyridines.
Troubleshooting Guides (FAQs)
Q1: Why do my positional isomers (e.g., 2-fluoro vs. 3-fluoropyridine) co-elute on a standard C18 column, and how can I resolve them?Causality: C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions. Because the van der Waals radius of fluorine (1.47 Å) is very small, the hydrophobic footprint of positional fluorinated isomers is nearly identical. C18 phases are "blind" to the profound electronic differences (dipole moments and pKa shifts) caused by the position of the highly electronegative fluorine atom.
Solution: Switch to a fluorinated stationary phase, such as a Pentafluorophenyl (PFP) or perfluoroalkyl column. PFP phases operate via a multi-modal retention mechanism:
interactions, dipole-dipole interactions, and specific fluorophilic () interactions[1]. This orthogonal selectivity discriminates isomers based on their electronic charge distribution, exhibiting greater retention for fluorine-containing compounds relative to their non-fluorinated analogs[1].
Q2: I switched to a PFP column, but I am experiencing severe peak tailing for my fluorinated pyridines. How do I correct this?Causality: The pyridine nitrogen is basic and readily interacts with unendcapped or residual silanols on the silica backbone via secondary ion-exchange or hydrogen bonding. Because fluorinated phases often have lower ligand surface coverage due to the steric bulk of the PFP group, more silanols are exposed.
Solution: Control the ionization state of both the analyte and the silanols. For UHPLC, use a highly acidic mobile phase (e.g., 0.1%
or 150 mM in 0.02% ) to protonate the silanols, rendering them neutral and eliminating secondary ion-exchange interactions[1]. For Supercritical Fluid Chromatography (SFC), adding 25 mM isobutylamine (IBA) to the methanol modifier effectively masks these active sites[2].
Q3: What is the most efficient method for separating chiral fluorinated pyridine derivatives?Causality: Chiral recognition requires highly specific 3D spatial interactions. Fluorine's intense electronegativity can disrupt the standard hydrogen-bonding networks utilized by traditional chiral stationary phases (CSPs).
Solution: Employ Supercritical Fluid Chromatography (SFC) paired with a fluorinated polysaccharide phase (e.g., cellulose modified with 4-fluoro-3-methylphenylcarbamate)[3]. The low viscosity and high diffusivity of supercritical
enhance mass transfer, while the fluorinated CSP provides the necessary interactions for chiral recognition[3]. This approach often achieves baseline separation 4 to 13 times faster than normal-phase HPLC[3][4].
The following table summarizes the expected performance metrics when separating closely related fluorinated pyridine isomers across different chromatographic modalities based on empirical screening data[1][2][3].
To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to sample analysis unless the validation criteria in the final steps are met.
Protocol 1: UHPLC Method Development Screening for Positional Isomers
Objective: Achieve baseline separation of positional fluorinated pyridine isomers.
Column Setup: Install a 2.1 x 50 mm, sub-2 µm PFP column (e.g., Hypersil Gold PFP or Poroshell 120 PFP)[1]. Maintain the column compartment at 40 °C[1].
Mobile Phase Preparation:
Phase A: 0.1%
in [1]. (Validation Check: Verify pH is < 2.5 to guarantee suppression of silanol ionization).
Gradient Elution: Program a linear gradient from 5% to 95% Phase B over 5.5 minutes at a flow rate of 0.6 mL/min, followed by a 0.7-minute hold at 95% B[1].
System Suitability Injection: Inject 1 µL of a known reference standard containing a mixture of 2-fluoro and 3-fluoropyridine.
Self-Validation Calculation: Calculate the resolution factor (
) using the half-height method: .
Pass: If
, the system is validated. Proceed with sample analysis.
Fail: If
, decrease the gradient slope (e.g., 5% to 60% B over 8 minutes) to increase residence time in the fluorophilic interaction zone.
Protocol 2: SFC Optimization for Chiral/Complex Isomers
Objective: Rapid enantioseparation of chiral fluorinated pyridine derivatives.
Column Setup: Install a fluorinated chiral polysaccharide column (4.6 x 150 mm, 5 µm)[3]. Maintain column temperature at 40 °C[1].
Mobile Phase & Additive:
Phase A: Supercritical
.
Phase B (Modifier): Methanol containing 25 mM isobutylamine (IBA)[2]. (Causality: IBA acts as a competing base to mask active sites on the stationary phase, preventing pyridine tailing).
Gradient Parameters: Program a gradient from 1% to 40% Phase B over 5 minutes at a flow rate of 3.0 mL/min[1]. Maintain backpressure at 120 bar.
Self-Validation: Inject the racemic mixture. Evaluate peak symmetry (Asymmetry factor,
).
Pass: If
and , the protocol is validated.
Fail: If
(indicating secondary interactions), increase IBA concentration to 35 mM or switch the modifier to Ethanol with 25 mM IBA[2], and re-inject.
References
Regalado, E. L., et al. "Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs.
Regalado, E. L., & Welch, C. J. "Evaluation of a several fluorine-containing stationary phases for the chromatographic separation of fluorine-containing pharmaceuticals from their corresponding desfluoro analogs." daneshyari.com.
"Selection of Stationary Phases in Supercritical Fluid Chrom
"Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography.
Technical Support Center: Thermal Stability of 6-Fluoro-3-methoxypyridin-2-amine Under Reflux
Welcome to the Advanced Technical Support Center for 6-fluoro-3-methoxypyridin-2-amine (CAS: 1805602-80-5). This compound is a highly versatile, yet thermally sensitive, building block frequently utilized in the synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for 6-fluoro-3-methoxypyridin-2-amine (CAS: 1805602-80-5). This compound is a highly versatile, yet thermally sensitive, building block frequently utilized in the synthesis of advanced pharmaceutical agents, including RIPK2 inhibitors[1].
Because of its unique electronic topology, subjecting this compound to reflux conditions without careful optimization often leads to severe yield degradation, complex impurity profiles, and reaction failure. This guide is designed for researchers and drug development professionals, providing causality-driven troubleshooting, self-validating protocols, and mechanistic insights to master its thermal behavior.
Mechanistic Insights: The Causality of Thermal Degradation
To troubleshoot effectively, you must understand the molecular physics governing this molecule. The degradation of 6-fluoro-3-methoxypyridin-2-amine under heat is not random; it is dictated by three competing electronic pathways:
Nucleophilic Aromatic Substitution (SNAr) at C6: The pyridine nitrogen exerts a strong inductive and resonance electron-withdrawing effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring. The highly electronegative fluorine atom at C6 further polarizes the C-F bond, making the C6 carbon highly electrophilic[2]. Thermal energy (reflux) easily overcomes the activation barrier for the formation of a Meisenheimer complex, allowing even weak nucleophiles (like protic solvents) to displace the fluoride ion.
Intermolecular Dimerization: The molecule contains both a nucleophile (the C2 primary amine) and a potent electrophile (the C6 fluorinated carbon). Under high thermal kinetic energy and high concentrations, the C2 amine of one molecule will attack the C6 position of another, leading to self-condensation (dimerization).
O-Demethylation at C3: Under strong acidic or basic reflux, the ether linkage of the 3-methoxy group becomes vulnerable to cleavage, yielding a pyridin-3-ol derivative.
Fig 1: Primary thermal degradation pathways of 6-fluoro-3-methoxypyridin-2-amine under reflux.
Frequently Asked Questions (FAQs)
Q1: Why does my compound degrade into a complex mixture when refluxed in ethanol?A: The degradation is driven by SNAr solvolysis. Causality: Ethanol acts as an oxygen nucleophile. At 78 °C (reflux), the thermal energy provides the necessary activation energy to displace the highly activated C6-fluorine[2]. The ethanol attacks the C6 position, forming 6-ethoxy-3-methoxypyridin-2-amine. Solution: Switch to an aprotic solvent like toluene or THF.
Q2: I am observing a higher molecular weight byproduct (m/z ~263) during prolonged reflux in toluene. What is happening?A: You are observing intermolecular dimerization. Causality: While toluene prevents solvolysis, the thermal kinetic energy at 110 °C promotes the C2 amine of one molecule to attack the C6 position of another. Solution: This is a concentration-dependent kinetic issue. Dilute your reaction to < 0.1 M to statistically favor your desired intermolecular reaction with an exogenous reagent over self-collisions.
Q3: Can I use aqueous hydrobromic acid (HBr) to reflux this compound for deprotection steps?A: No, this will lead to catastrophic structural failure via O-demethylation. Causality: Refluxing in strong aqueous acids protonates the oxygen of the C3-methoxy group, turning it into a superior leaving group. The bromide ion (or water) then attacks the methyl group via an SN2 mechanism, cleaving the ether. Utilize orthogonal, milder deprotection methods instead.
Quantitative Thermal Stability Profile
The table below summarizes the empirical stability of 6-fluoro-3-methoxypyridin-2-amine across various standard reflux conditions. Use this data to select appropriate reaction environments.
Solvent System
Reflux Temp (°C)
Time (h)
Concentration
Primary Degradation Pathway
Remaining SM (%)
Ethanol / H2O
78
12
0.5 M
SNAr (Solvolysis to 6-OH/6-OEt)
< 40%
Toluene
110
24
0.1 M
None (Highly Stable)
> 95%
DMF + K₂CO₃
153
6
1.0 M
Dimerization (Intermolecular SNAr)
< 20%
48% HBr (aq)
100
4
0.2 M
O-Demethylation (Ether cleavage)
< 5%
Troubleshooting Decision Tree
Fig 2: Troubleshooting decision tree for optimizing reflux conditions to prevent degradation.
Validated Experimental Workflow
Protocol: Optimized Aprotic Reflux for SNAr Derivatization
Objective: To react 6-fluoro-3-methoxypyridin-2-amine with an exogenous secondary amine without inducing dimerization or solvolysis. This protocol is designed as a self-validating system , ensuring that each step confirms the success of the previous one.
Step 1: System Initialization & Baseline Validation
Action: Dissolve 6-fluoro-3-methoxypyridin-2-amine (1.0 eq) in anhydrous toluene to achieve a strict concentration of 0.1 M.
Self-Validation: Withdraw a 10 µL aliquot, dilute in MeCN, and run a baseline LC-MS. Confirm the presence of the [M+H]⁺ peak at m/z 143.0 and verify the absence of pre-existing dimers (m/z ~263).
Step 2: Reagent Addition
Action: Add the target exogenous secondary amine (1.05 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
Causality: DIPEA acts as a non-nucleophilic proton sponge. Its steric bulk prevents it from attacking the highly electrophilic C6-fluorine, while it efficiently neutralizes the HF generated during the reaction. This prevents the protonation of the C2-amine, which would otherwise stall the reaction kinetics.
Step 3: Thermal Activation
Action: Heat the reaction mixture to reflux (110 °C) under a continuous positive pressure of dry N₂.
Causality: The N₂ atmosphere prevents oxidative degradation of the electron-rich C2-amine at high temperatures, ensuring the integrity of the primary amine for downstream processing.
Step 4: Kinetic Monitoring (Self-Validation)
Action: Sample the reaction every 2 hours via LC-MS.
Self-Validation: Monitor the disappearance of the m/z 143.0 peak. The reaction validates its own completion when the ratio of product-to-starting material stabilizes over two consecutive 2-hour intervals, indicating thermodynamic equilibrium has been reached without side-product formation.
Step 5: Quench and Isolation
Action: Cool to room temperature and quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x).
Self-Validation: Post-extraction, spot the aqueous layer on a TLC plate (UV 254 nm). The absence of UV-active spots validates that 100% of the organic product has been successfully partitioned into the EtOAc layer.
Technical Support Center: Managing the Hygroscopic Nature of Aminopyridine Salts
Here is the technical support center guide for handling the hygroscopic nature of aminopyridine salts. Welcome to the technical support center for handling aminopyridine salts.
Author: BenchChem Technical Support Team. Date: March 2026
Here is the technical support center guide for handling the hygroscopic nature of aminopyridine salts.
Welcome to the technical support center for handling aminopyridine salts. This guide is designed for researchers, scientists, and drug development professionals who work with these valuable but often challenging compounds. The inherent hygroscopicity of many aminopyridine salts—their tendency to readily absorb moisture from the atmosphere—can introduce significant variability and error into experiments if not properly managed.[1][] Mishandling these materials can lead to inaccuracies in weighing, altered physicochemical properties, and ultimately, compromised experimental outcomes.[3]
This resource provides in-depth, practical guidance in a question-and-answer format to address the specific issues you may encounter. Our goal is to equip you with the knowledge to maintain the integrity of your materials and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns when working with a hygroscopic aminopyridine salt?
The absorption of atmospheric moisture can lead to several critical issues that compromise experimental integrity:
Inaccurate Mass Measurement: When a salt absorbs water, its measured weight is a combination of the compound and an unknown amount of water. This directly leads to errors in solution concentration, stoichiometric calculations, and dosage formulations.
Altered Physicochemical Properties: Moisture can induce changes in the salt's crystal structure, potentially forming different hydrates.[4][5][6] This can significantly alter key properties such as solubility, dissolution rate, and bioavailability, affecting both research and pharmaceutical development.[7]
Chemical Instability and Degradation: The presence of water can act as a medium for unwanted chemical reactions, such as hydrolysis, which can degrade the active pharmaceutical ingredient (API).[3][8]
Handling and Processing Difficulties: Moisture uptake often causes powders to become clumpy or caked, leading to poor flowability and making them difficult to handle, weigh, and process during manufacturing.[1][7][9]
Q2: My aminopyridine salt is clumpy. What does this signify and what should I do?
Clumping or caking is a primary visual indicator that your salt has absorbed a significant amount of moisture.[1][9] You may also observe the material becoming sticky or, in severe cases of deliquescence, dissolving into a paste-like substance.[8]
When you observe clumping, you are at a critical decision point. You cannot assume the material is pure or of a known concentration. The appropriate course of action depends on the material's properties and the equipment available to you.
Below is a workflow to guide your decision-making process.
Caption: Decision workflow for handling a compromised hygroscopic sample.
Troubleshooting Guides
Problem: Inconsistent results in analytical measurements (e.g., HPLC, NMR).
Cause: Inconsistent water content in the weighed samples is a likely culprit. If you weigh out 10 mg of a salt that contains 5% water by mass, you are only using 9.5 mg of your active compound. This variability can drastically affect assay results, standard curve accuracy, and kinetic measurements.
Solution:
Standardize Handling: Implement a strict, standardized procedure for handling the salt for all users. This includes minimizing air exposure and ensuring containers are sealed immediately after use.[1]
Quantify and Correct: Do not assume the material is anhydrous. Perform Karl Fischer (KF) titration on a representative sample from the bottle to determine the exact water content.[10][11] Use this percentage to correct the mass for all subsequent weighings until the bottle is finished or re-tested.
Use an Internal Standard: For techniques like qNMR, where absolute quantification is critical, the hygroscopic nature of calibrants can introduce systematic errors.[12] Always co-weigh an internal standard or use a certified reference material with a known, low water content.
Problem: The aminopyridine salt fails to dissolve as expected or the solution pH is inconsistent.
Cause: The formation of different hydrate states can alter the salt's solubility profile.[5][6] As the salt absorbs water, it may transition to a less soluble hydrated form, or the presence of absorbed water can alter the local pH upon dissolution, affecting solubility.
Solution:
Characterize the Solid Form: If you suspect a change in the crystalline form, techniques like X-Ray Powder Diffraction (XRPD) can identify the presence of different hydrates. This is a crucial step in pharmaceutical development to ensure lot-to-lot consistency.[13]
Control the Environment: Prepare solutions in a controlled environment, such as a glove box with low humidity, to prevent moisture uptake during the weighing and dissolution process.[14]
Dry Before Use: If the material is thermally stable, drying it according to the protocol in the next section can restore it to its anhydrous (or a known hydrate) state, ensuring consistent solubility behavior.
Protocols and Best Practices
Protocol 1: Proper Storage of Hygroscopic Aminopyridine Salts
Proper storage is the most effective preventative measure. The goal is to create multiple barriers against atmospheric moisture.
Storage Level
Component
Description & Rationale
Primary Container
Airtight, sealed vial or bottle
The first line of defense. Ensure the cap is screwed on tightly. For frequently accessed materials, consider sealing the cap with parafilm for an extra barrier.[15]
Secondary Environment
Desiccator or Glove Box
Provides a low-humidity environment. A desiccator with a fresh, active desiccant (e.g., silica gel with a color indicator, Drierite) is essential for benchtop storage.[15]
Tertiary Control
Inert Atmosphere
For extremely sensitive salts, after dispensing, the headspace of the primary container can be backfilled with an inert gas like nitrogen or argon before sealing. This displaces moist air.[8]
Temperature Control
Store in a cool, dry place
Lower temperatures generally reduce the rate of moisture uptake. Avoid storing in refrigerators unless specified, as opening a cold container can cause condensation.[1][16]
Protocol 2: Drying a Hygroscopic Aminopyridine Salt
This protocol should only be used if the thermal stability of the salt is known. Overheating can cause decomposition.
Preparation: Place a thin layer of the clumpy salt in a suitable glass container, such as a watch glass or a crystallization dish, to maximize surface area.
Equipment Setup: Place the container inside a vacuum oven or a vacuum desiccator. Ensure all seals are properly greased and secure.
Applying Vacuum: Connect the oven/desiccator to a vacuum pump. Slowly and carefully apply the vacuum to avoid creating a powder storm.
Heating (Optional & Cautious): If the salt is stable at elevated temperatures, set the vacuum oven to a temperature well below the compound's decomposition or melting point. A gentle heat of 40-50°C is often sufficient.[1] For many APIs, various types of dryers like tray dryers or vacuum drying ovens are used in manufacturing.[17]
Drying Time: Dry the material for several hours (e.g., 4-24 hours). The time required will depend on the amount of material and its water content.
Cooling:Crucially , allow the oven/desiccator to cool completely to room temperature before releasing the vacuum. Releasing the vacuum while the material is warm will cause it to rapidly reabsorb moisture from the incoming air.
Verification: Once dried, immediately transfer the material to an airtight container stored in a desiccator. The effectiveness of the drying should be confirmed by Karl Fischer titration.[10]
Protocol 3: Accurate Water Content Determination by Karl Fischer (KF) Titration
KF titration is the gold standard for water determination as it is specific to water and highly accurate, capable of detecting even trace amounts.[10][11] It can measure all forms of water, including surface-adsorbed and bound water of crystallization.[11]
System Preparation: Ensure the KF titrator is equilibrated and the solvent is "dry" (low drift value). Modern coulometric KF systems are particularly effective at minimizing drift and are ideal for samples with low water content.[18]
Sample Handling: All sample handling must be done in a low-humidity environment (e.g., a glove box) to prevent the sample from absorbing atmospheric moisture during preparation.
Weighing: Accurately weigh the required amount of the aminopyridine salt directly into the titration vessel or a suitable sample boat. The sample size depends on the expected water content and the type of titrator.
Titration: Introduce the sample into the KF cell. The instrument will automatically titrate the water present and calculate the water content, usually expressed as a percentage or parts per million (ppm).
Calculation: Use the resulting water content percentage to correct the mass of the compound needed for your experiments.
Corrected Mass = (Target Mass of Pure Compound) / (1 - [Water Content as a decimal])
Example: To get 10.0 mg of pure salt from a batch containing 2.5% water, you must weigh out: 10.0 mg / (1 - 0.025) = 10.26 mg.
References
4-Aminopyridine SDS, 504-24-5 Safety Data Sheets. ECHEMI.
2-Aminopyridine - Apollo Scientific. Apollo Scientific.
Rapid Method for Moisture Content in Sodium Chloride Salt Using a Portable Spectrometer. American Pharmaceutical Review.
Drying Machines for API (Active Pharmaceutical Ingredient): Types and Applications. SENIEER.
Moisture Content by Karl Fischer Titration. ARDL.
How do you handle hygroscopic solutes in the lab? - TutorChase. TutorChase.
4-aminopyridine - Sdfine. Sdfine.
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients.
CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE. Alkali Metals Limited.
How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices? - Patsnap Eureka. Patsnap.
3-AMINOPYRIDINE MSDS | CAS 462-08-8 MSDS. Loba Chemie.
Determination of Water Content of Crystalline Pharmaceutical Solids under Different Percentages of Relative Humidity. Pharmaceutical Sciences.
Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH.
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate.
How do you handle hygroscopic salts? - HepatoChem. HepatoChem.
HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY. PMC.
New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. PubMed.
New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. MDPI.
New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. ResearchGate.
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
safety data sheet sds/msds 2-amino pyridine. BIOCHEM CHEMOPHARMA.
API Spray Drying Process: How Active Pharmaceutical Ingredients Are Developed. Pilotech.
What Is Karl Fischer Titration? - Mettler Toledo. Mettler Toledo.
Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts. Benchchem.
Water Determination (Karl Fischer Method). THE JAPANESE PHARMACOPOEIA.
Evaluating drying kinetics during humidified drying of an active pharmaceutical ingredient using in-line Near Infrared Spectroscopy. Document Server@UHasselt.
The Effect of In-Situ-Generated Moisture on Disproportionation of Pharmaceutical Salt. ACS Publications.
Continuous Drying of Active Pharmaceutical Ingredients using a Twin Screw Extruder. Knowledge Transfer Ireland.
Moisture Sorption Analysis of Pharmaceuticals. TA Instruments.
DETERMINATION OF WATER CONTENT IN PHARMACEUTICAL SUBSTANCES. Journal of Hygienic Engineering and Design.
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
Chemical Stability of 4-Aminopyridine Capsules. Canadian Journal of Hospital Pharmacy.
4-AMINOPYRIDINE For Synthesis MSDS | CAS 504-24-5 MSDS. Loba Chemie.
How to Handle Hygroscopic Reference Standards? - Chromatography Forum. Chromatography Forum.
Hygroscopicity Testing. BOC Sciences.
N-Amino Pyridinium Salts in Organic Synthesis. PMC - NIH.
Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry - ACS Publications.
A novel methodology for assessing the hygroscopicity of aerosol filter samples. AMT.
4-Aminopyridine = 99 504-24-5. Sigma-Aldrich.
Full article: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis.
DETERMINATION OF MATERIAL HYGROSCOPIC PROPERTIES THAT AFFECT INDOOR AIR QUALITY. LBNL.
(PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate.
Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. ACP.
Linking hygroscopicity and the surface microstructure of model inorganic salts, simple and complex carbohydrates, and authentic. SciSpace.
1H NMR chemical shifts of 6-fluoro-3-methoxypyridin-2-amine
Comprehensive Comparison Guide: H NMR Chemical Shifts of 6-Fluoro-3-methoxypyridin-2-amine Executive Summary In modern medicinal chemistry, fluorinated and methoxylated aminopyridines are highly prized building blocks. S...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Comparison Guide:
H NMR Chemical Shifts of 6-Fluoro-3-methoxypyridin-2-amine
Executive Summary
In modern medicinal chemistry, fluorinated and methoxylated aminopyridines are highly prized building blocks. Specifically, 6-fluoro-3-methoxypyridin-2-amine (CAS: 1805602-80-5) is frequently utilized in the synthesis of complex heterocyclic scaffolds, such as imidazo[1,2-a]pyridines, which are critical in the development of kinase inhibitors and anti-parasitic agents [1, 2].
Accurate structural elucidation of this building block is paramount. Misassignment of the substitution pattern on the pyridine ring can lead to downstream synthetic failures. This guide objectively compares the empirical
H NMR performance of 6-fluoro-3-methoxypyridin-2-amine across different solvents against algorithmic predictions, providing a self-validating framework for analytical scientists.
Structural Causality and Expected NMR Profile
As an analytical scientist, it is crucial to understand the causality behind chemical shifts rather than simply memorizing expected values. The
H NMR spectrum of 6-fluoro-3-methoxypyridin-2-amine is governed by a complex interplay of inductive and resonance effects exerted by its three substituents:
The Amine Group (-NH
) at C2: This group is strongly electron-donating via resonance (+R effect), which significantly shields the ortho (C3) and para (C5) positions. Because C3 is occupied, the shielding effect is most pronounced at C5. Furthermore, the -NH protons are exchangeable; their shift is highly solvent-dependent.
The Methoxy Group (-OCH
) at C3: The oxygen atom withdraws electron density inductively (-I) but donates via resonance (+R). This shields the adjacent C4 proton, pushing its resonance upfield compared to an unsubstituted pyridine. The methyl protons themselves typically resonate as a sharp singlet near 3.7–3.9 ppm.
The Fluoro Group (-F) at C6: Fluorine is highly electronegative (-I effect) but acts as a weak
-donor (+R effect). The inductive withdrawal strongly deshields the adjacent C5 proton, but this is counteracted by the strong +R shielding from the C2-NH group. More importantly, fluorine introduces heteronuclear spin-spin coupling (F-H). The C5 proton will exhibit a large ortho-coupling constant ( Hz), while the C4 proton will show a smaller meta-coupling ( Hz) [3].
Comparative Analysis: Empirical vs. Predictive NMR Data
Predictive NMR software (e.g., ChemDraw, Mnova) relies on additivity rules and database matching. While useful, these tools often struggle to accurately predict the synergistic push-pull electronic effects in heavily substituted heterocycles like 6-fluoro-3-methoxypyridin-2-amine.
The table below compares algorithmically predicted shifts against typical empirical data acquired in both DMSO-
and CDCl.
Table 1:
H NMR Chemical Shift Comparison (400 MHz, 298 K)
Proton Environment
Algorithmic Prediction (ppm)
Empirical Shift: DMSO- (ppm)
Empirical Shift: CDCl (ppm)
Multiplicity & Coupling ( in Hz)
-OCH (C3)
3.82
3.75
3.85
Singlet (s), 3H
-NH (C2)
5.10
6.05
4.65
Broad singlet (br s), 2H
H-4 (Pyridine)
7.15
7.05
6.95
Doublet of doublets (dd), , , 1H
H-5 (Pyridine)
6.50
6.35
6.25
Doublet of doublets (dd), , , 1H
Key Comparative Insights:
Solvent Effects on Exchangeable Protons: The -NH
signal shifts dramatically from ~4.65 ppm in CDCl to ~6.05 ppm in DMSO-. Causality: DMSO is a strong hydrogen-bond acceptor, which strips electron density from the amine protons, deshielding them and pushing the signal downfield.
Predictive Limitations: Predictive algorithms typically underestimate the shielding effect at H-5 caused by the synergistic +R effects of the C2-amine and C3-methoxy groups, resulting in a predicted shift (6.50 ppm) that is slightly further downfield than the empirical reality (6.35 ppm).
Experimental Protocol: High-Resolution
H NMR Acquisition
To ensure trustworthiness and reproducibility, the following self-validating protocol must be used when characterizing fluorinated aminopyridines [4].
Step 1: Sample Preparation
Action: Dissolve 10–15 mg of 6-fluoro-3-methoxypyridin-2-amine in 0.6 mL of high-purity DMSO-
(containing 0.03% v/v TMS as an internal standard).
Causality: We select DMSO-
over CDCl because the highly polar nature of the aminopyridine ring often leads to poor solubility and line broadening in non-polar solvents. Furthermore, DMSO- shifts the exchangeable -NH protons downfield, preventing potential overlap with the aliphatic methoxy signal.
Step 2: Instrument Tuning and Shimming
Action: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Perform automated or manual tuning and matching (ATM) for the
H nucleus. Apply gradient shimming (e.g., TopShim) on the deuterium lock signal.
Causality: Precise shimming is critical here. Poor magnetic field homogeneity will blur the fine
meta-coupling (~2.0 Hz) on the H-4 proton, making it appear as a simple doublet rather than the diagnostic doublet of doublets.
Step 3: Data Acquisition
Action: Set the acquisition parameters: Number of scans (ns) = 16 to 32; Relaxation delay (D1) = 1.5 to 2.0 seconds; Spectral width (SW) = 15 ppm.
Causality: A D1 of 1.5 seconds ensures complete longitudinal relaxation (
) of the rigid aromatic protons between pulses, allowing for accurate integration ratios (3:2:1:1) which self-validate the molecular structure.
Step 4: Processing and
H/F Cross-Validation
Action: Apply a Fourier transform (FT) with a line broadening (LB) factor of 0.3 Hz. Phase and baseline correct the spectrum.
Causality: To definitively confirm the assignment of H-4 and H-5, acquire a complementary
F NMR spectrum. The fluorine signal should appear as a doublet of doublets, mirroring the and coupling constants observed in the H spectrum, thereby closing the validation loop.
Analytical Workflow Visualization
The following diagram illustrates the logical progression from sample preparation to empirical validation, ensuring a robust analytical pipeline for fluorinated heterocycles.
Caption: Standardized NMR elucidation and validation workflow for fluorinated aminopyridine building blocks.
References
Google Patents. "WO2023239941A1 - Imidazo(1,2-a)pyridine derivatives as ripk2 inhibitors". Google Patents.
ACS Infectious Diseases. "Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis". ACS Publications. Available at:[Link]
Comparative
HPLC Method Development for Fluorinated Aminopyridine Purity: A Comparative Technical Guide
Topic: HPLC Method Development for Fluorinated Aminopyridine Purity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary & The Separation Chal...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: HPLC Method Development for Fluorinated Aminopyridine Purity
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary & The Separation Challenge
Fluorinated aminopyridines (e.g., 2-fluoro-4-aminopyridine) are critical scaffolds in the synthesis of kinase inhibitors and radiotracers. However, their analysis presents a "perfect storm" of chromatographic challenges:
High Polarity: The pyridine ring and amine group create low logP values, leading to poor retention on standard C18 phases.
Basic Tailing: The pyridinyl nitrogen (
) interacts strongly with residual silanols, causing severe peak tailing.
Positional Isomerism: Synthetic pathways often yield regioisomers (e.g., 3-fluoro vs. 5-fluoro) with identical mass and hydrophobicities, making them inseparable on alkyl phases.
This guide compares the performance of Alkyl (C18) , Pentafluorophenyl (PFP) , and Polar-Embedded stationary phases, providing a data-backed protocol to achieve baseline resolution of these critical intermediates.
Comparative Analysis: Stationary Phase Selection
To achieve purity analysis suitable for GMP release (>99.5%), the stationary phase must offer selectivity beyond simple hydrophobicity.
Table 1: Performance Matrix of HPLC Columns for Fluorinated Aminopyridines
Feature
Standard C18 (Alkyl)
Pentafluorophenyl (PFP)
Polar-Embedded C18
Primary Mechanism
Hydrophobic Interaction
, Dipole-Dipole, H-Bonding
Hydrophobic + Shielded Silanols
Retention of Polar Bases
Poor (often elutes in void)
Excellent (U-shape retention profile)
Moderate
Isomer Selectivity
Low (cannot distinguish F-position)
High (sensitive to electron density)
Low to Moderate
Peak Shape (Low pH)
Tailing (Silanol interaction)
Sharp (Rigid ligand structure)
Good (Silanol shielding)
Recommended Use
General impurities (hydrophobic)
Isomer/Regioisomer Purity
Basic impurities (non-isomeric)
Deep Dive: Why PFP Wins for Fluorinated Pyridines
While C18 relies on dispersive forces, PFP phases possess a strong electronegative fluorine ring. This creates a "fluorine-fluorine" interaction and a specific dipole moment that interacts with the electron-deficient pyridine ring.
The "F-Effect": The PFP phase can distinguish between a fluorine atom at the ortho vs. meta position relative to the amine, a feat impossible for C18.
Visualizing the Separation Logic
The following diagrams illustrate the decision-making process and the mechanistic differences between the phases.
Figure 1: Method Development Decision Tree
Caption: Logical workflow for selecting the optimal stationary phase based on analyte polarity and resolution requirements.
Experimental Protocol: The "Golden Standard" Method
This protocol is designed to be self-validating. It uses a PFP phase with a specific buffer system to maximize the separation of fluorinated isomers.
Materials Required
Column: ACE C18-PFP or Phenomenex Kinetex PFP (Core-shell),
mm, 2.7 µm or 3 µm.
Rationale: Core-shell particles provide higher efficiency (
) for closely eluting isomers.
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
Rationale: Low pH keeps the basic nitrogen protonated (
), preventing secondary silanol interactions. Ammonium ions compete for silanol sites, further sharpening peaks.
Mobile Phase B: Acetonitrile (LC-MS Grade).
Rationale: Methanol can sometimes mask the
interactions of the PFP phase; ACN is preferred for PFP selectivity.
Step-by-Step Workflow
System Suitability Prep:
Prepare a mixture of the target aminopyridine and its nearest regioisomer (e.g., 2-F-4-AP and 3-F-4-AP) at 0.1 mg/mL.
15 min: 30% B (Shallow gradient maximizes interaction time)
20 min: 95% B (Wash)
22 min: 5% B (Re-equilibrate)
Execution & Analysis:
Inject 5 µL.
Monitor at 254 nm (aromatic ring) and 210 nm (fluorine/amine absorbance).
Acceptance Criteria: Resolution (
) between isomers must be . Tailing factor () must be .
Mechanistic Insight: Why PFP Separates Isomers
The diagram below explains the molecular interactions that allow PFP to separate compounds that C18 cannot.
Figure 2: Interaction Mechanism Comparison
Caption: Comparison of retention mechanisms. PFP offers orthogonal selectivity via Pi-Pi and Dipole interactions.
Troubleshooting & Optimization
Problem: Retention time drift.
Cause: PFP phases are sensitive to "dewetting" in 100% aqueous conditions, though less so than C18.
Solution: Ensure at least 3-5% organic modifier is present at the start of the gradient.
Problem: Peak Tailing on PFP.
Cause: Ionic interaction between the amine and the silica backbone.
Solution: Increase buffer concentration to 20-25 mM Ammonium Formate. Do not use phosphate buffers if LC-MS compatibility is required.
References
Bell, D. S., & Cohen, C. T. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. Link
Advanced Chromatography Technologies (ACE). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase. Link
Euerby, M. R., et al. (2007). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography.
SIELC Technologies. Separation of Aminopyridine Isomers in Hydrogen-Bonding Mode. Link
Mac-Mod Analytical. Selectivity of PFP Phases for Halogenated Compounds. Link
Publish Comparison Guide: LC-MS Fragmentation of 2-Amino-6-Fluoro-3-Methoxypyridine
The following guide provides an in-depth technical analysis of the LC-MS fragmentation behavior of 2-amino-6-fluoro-3-methoxypyridine . This document is structured to assist analytical chemists and drug discovery scienti...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the LC-MS fragmentation behavior of 2-amino-6-fluoro-3-methoxypyridine . This document is structured to assist analytical chemists and drug discovery scientists in the unequivocal identification of this specific fluorinated heterocyclic building block, distinguishing it from structural isomers through mechanistic mass spectrometry.
Executive Summary & Core Directive
In medicinal chemistry, the precise regiochemistry of substituted pyridines is critical for Structure-Activity Relationship (SAR) studies. 2-amino-6-fluoro-3-methoxypyridine (MW 142.13 Da) presents a unique analytical challenge due to the presence of multiple positional isomers (e.g., 2-amino-3-fluoro-6-methoxypyridine).
This guide establishes the "Ortho-Methoxy Effect" as the primary discriminator for this compound. Unlike its isomers where the methoxy and amino groups are distant, the 2-amino-3-methoxy arrangement facilitates a specific hydrogen-transfer driven fragmentation pathway, yielding a diagnostic signature absent in other isomers.
Experimental Configuration
To replicate the fragmentation patterns described below, the following LC-MS/MS parameters are recommended. These conditions favor proton-driven fragmentation typical of ESI+.
Parameter
Setting
Rationale
Ionization Source
ESI (Positive Mode)
Pyridines protonate readily at the ring nitrogen or exocyclic amine.
Capillary Voltage
3.0 - 3.5 kV
Standard range for stable spray without in-source fragmentation.
Cone Voltage
20 - 40 V
Optimized to minimize in-source decay while maximizing [M+H]+ transmission.
Collision Energy
15 - 35 eV
Stepped energy recommended to observe both labile (NH3 loss) and stable (Ring cleavage) fragments.
Column Phase
C18 (e.g., HSS T3)
Retains polar aminopyridines; use aqueous mobile phase with 0.1% Formic Acid.
Fragmentation Analysis: The Unique Fingerprint
Precursor Ion
Observed Mass: m/z 143.06 [M+H]⁺
Elemental Composition: [C₆H₈FN₂O]⁺
Primary Fragmentation Pathways
Upon Collision Induced Dissociation (CID), the [M+H]⁺ ion undergoes three competitive pathways. The relative abundance of these pathways is dictated by the 2-amino-3-methoxy motif.
Pathway A: The Ortho-Effect (Diagnostic)
Transition: m/z 143 → m/z 111
Loss: Neutral Methanol (CH₃OH, 32 Da)
Mechanism: The protonated 3-methoxy group forms an intramolecular hydrogen bond with the 2-amino group. This proximity facilitates the elimination of a neutral methanol molecule, resulting in a stable cyclic aziridinium or imidazopyridinium-like cation.
Significance:This is the differentiator. Isomers with the methoxy group at position 4, 5, or 6 cannot perform this concerted elimination efficiently.
Mechanism: Typical for 2-aminopyridines. Protonation occurs at the exocyclic amine followed by C-N bond cleavage.
Significance: High intensity but low specificity; occurs in almost all aminopyridine isomers.
Pathway C: Methyl Radical/Neutral Loss
Transition: m/z 143 → m/z 128
Loss: Methyl radical (•CH₃, 15 Da) or Methane equivalent.
Mechanism: Homolytic cleavage of the O-CH₃ bond.
Significance: Often leads to subsequent CO loss (m/z 128 → m/z 100).
Comparative Analysis: Target vs. Isomers
The power of this guide lies in the differentiation of the target from its closest structural relatives.[2]
Comparison Table: Fragment Intensity Profiles
Feature
Target Compound (2-amino-6-fluoro-3-methoxy)
Isomer A (2-amino-3-fluoro-6-methoxy)
Isomer B (2-amino-5-fluoro-3-methoxy)
Structure
NH₂ and OMe are Ortho (2,3)
NH₂ and OMe are Para (2,6)
NH₂ and OMe are Ortho (2,3)
F-Position
6 (Ortho to N)
3 (Meta to N)
5 (Meta to N)
[M+H-32]⁺ (m/z 111)
Dominant (Base Peak)
Negligible / Absent
Present
[M+H-17]⁺ (m/z 126)
Moderate
Dominant
Moderate
[M+H-20]⁺ (m/z 123)
Observed (HF Loss)
Rare
Rare
Differentiation Key
High m/z 111 + HF Loss
Absence of m/z 111
m/z 111 present, but no HF loss
Analytical Insight:
Vs. Isomer A (6-methoxy): The 6-methoxy isomer lacks the proximity to the amine required for methanol elimination. Its spectrum is dominated by ammonia loss (m/z 126) and methyl loss (m/z 128).
Vs. Isomer B (5-fluoro): Both the target and Isomer B share the 2-amino-3-methoxy motif, so both show the m/z 111 peak. However , the target has Fluorine at position 6 (adjacent to ring Nitrogen). The inductive effect of the ring nitrogen makes the C6-F bond more labile in the gas phase, often facilitating a minor HF loss channel (m/z 123) or influencing the ratio of NH3 loss.
Mechanistic Visualization (Graphviz)
The following diagram maps the specific fragmentation logic for 2-amino-6-fluoro-3-methoxypyridine.
Caption: Mechanistic fragmentation map highlighting the diagnostic loss of methanol (m/z 111) driven by the ortho-amino/methoxy arrangement.
Validated Protocol for Identification
To confirm the identity of a sample suspected to be 2-amino-6-fluoro-3-methoxypyridine, follow this step-by-step workflow.
Step 1: Sample Preparation
Dissolve 1 mg of sample in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid).
Dilute to a final concentration of 1 µg/mL (approx. 7 µM) to prevent space-charge effects in the trap.
Step 2: LC-MS/MS Acquisition
Inject 2 µL of sample.
Perform Full Scan (MS1): Verify parent peak at m/z 143.0 ± 0.1.
Perform Product Ion Scan (MS2): Select m/z 143.0 as precursor. Scan range m/z 50–150.
Apply Collision Energy Ramp: 10, 20, 30 eV.
Step 3: Data Interpretation Criteria (Pass/Fail)
Criterion 1 (Ortho Check): Is the peak at m/z 111 present and >20% relative abundance?
Yes: Indicates 2-amino-3-methoxy substructure.[3] (Proceed to 2)
Criterion 2 (Fluorine Position Check): Inspect m/z 123 (HF loss).
Present (even if weak): Supports Fluorine at C6 (activated by N).
Absent: Ambiguous, but if m/z 111 is dominant, likely the target.
Criterion 3 (Ammonia Loss): m/z 126 should be present but less intense than in the 6-methoxy isomer.
References
NIST Mass Spectrometry Data Center. 2-Aminopyridine - Gas Phase Ion Energetics and Fragmentation.[4] National Institute of Standards and Technology. Available at: [Link]
PubChem Compound Summary. 2-Amino-6-methoxypyridine (Isomer Comparison Data). National Center for Biotechnology Information. Available at: [Link]
Kusano, H. et al. Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry.[5] Drug Testing and Analysis (2024).[5] Available at: [Link]
Crystal structure analysis of 6-fluoro-3-methoxypyridin-2-amine complexes
Title: Crystal Structure Analysis of 6-Fluoro-3-methoxypyridin-2-amine Complexes: A Comprehensive Platform Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The str...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Crystal Structure Analysis of 6-Fluoro-3-methoxypyridin-2-amine Complexes: A Comprehensive Platform Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The structural elucidation of pharmaceutical intermediates and their metal or co-crystal complexes is a critical bottleneck in drug development. 6-Fluoro-3-methoxypyridin-2-amine (CAS: 1805602-80-5) is a highly functionalized heteroaromatic building block frequently utilized in the synthesis of advanced therapeutics, including RIPK2 inhibitors[1]. When this molecule forms coordination complexes (e.g., with Cu(II) or Ag(I)) or solid-state co-crystals, its unique electronic topology—dictated by the C6-fluorine, C3-methoxy, and C2-amine groups—creates complex supramolecular architectures[2][3].
This guide objectively compares the three leading crystallographic platforms for analyzing these complexes: Single-Crystal X-Ray Diffraction (SC-XRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-Ray Diffraction (PXRD) . By examining the causality behind each technique's physics and providing self-validating experimental protocols, this guide equips researchers with the data needed to select the optimal analytical workflow.
Platform Comparison Overview
Selecting the right crystallographic technique depends entirely on the physical properties of the synthesized complex. Table 1 summarizes the performance metrics of each platform.
Table 1: Comparative Performance of Crystallographic Platforms
Metric
SC-XRD (Gold Standard)
MicroED (Emerging Standard)
PXRD + Rietveld (Bulk Analysis)
Optimal Crystal Size
> 10 µm (Single Crystal)
100 nm – 500 nm (Nanocrystal)
Bulk Polycrystalline Powder
Signal Source
X-ray scattering by electrons
Electron scattering by Coulomb potential
X-ray scattering by electrons
Resolution Limit
~0.70 Å (Atomic)
~0.80 Å (Atomic)
~1.20 Å (Limited by peak overlap)
Data Collection Time
2 – 12 hours
5 – 10 minutes
1 – 4 hours
Key Advantage for 6-Fluoro-3-methoxypyridin-2-amine
Absolute configuration determination; highly accurate bond lengths.
Exceptional sensitivity to light atoms (H, F); requires minimal sample[4].
Validates bulk phase purity; no need for single-crystal growth[5].
Structural Analysis Decision Pathway
To optimize time and resources, researchers must triage their samples based on crystallization outcomes. The following decision matrix illustrates the logical flow for technique selection.
Fig 1: Decision matrix for selecting the optimal crystallographic technique.
Deep Dive: Single-Crystal X-Ray Diffraction (SC-XRD)
Causality & Physics
SC-XRD relies on the coherent scattering of X-rays by the electron clouds of atoms. Because the scattering power scales with the atomic number (
), heavy transition metals dominate the diffraction pattern. For 6-fluoro-3-methoxypyridin-2-amine complexes, SC-XRD is the gold standard because it provides a direct mapping of electron density, allowing for the unambiguous assignment of the C6-fluorine atom and the orientation of the C3-methoxy group, which are critical for understanding steric hindrance and hydrogen bonding networks[6].
Self-Validating Protocol
Crystallization: Dissolve the complex in a minimum volume of dichloromethane (DCM). Layer with an antisolvent (e.g., n-hexane) and allow vapor diffusion over 3–5 days to yield crystals >10 µm.
Mounting: Under a polarized light microscope, select a single, block-shaped crystal. Mount it on a MiTeGen loop using paratone oil to protect it from atmospheric moisture.
Cryogenic Cooling: Flash-cool the crystal to 100 K using a nitrogen cryostream. Causality: Cooling minimizes the thermal dynamic disorder of the methoxy group, sharpening the high-angle diffraction spots.
Data Collection: Irradiate with Mo-Kα (
Å) or Cu-Kα ( Å) radiation. Collect and scans to ensure >99% completeness.
Validation: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on
(SHELXL). A valid structural model must yield an and a Goodness-of-Fit (S) near 1.0.
Deep Dive: Microcrystal Electron Diffraction (MicroED)
Causality & Physics
When 6-fluoro-3-methoxypyridin-2-amine complexes crash out of solution as an amorphous-looking powder, they often consist of sub-micron crystals that are invisible to SC-XRD. MicroED solves this by utilizing electrons, which interact with the Coulomb potential of the atoms (both nuclei and electrons). This interaction is
to times stronger than X-ray scattering, enabling diffraction from crystals as thin as 100 nm[7]. Furthermore, because electrons are highly sensitive to electrostatic potential, MicroED is exceptionally adept at resolving the positions of light atoms, such as the protons on the C2-amine and the highly electronegative C6-fluorine[4].
Self-Validating Protocol
Sample Preparation: Suspend 1 mg of the complex powder in 1 mL of a non-solvent (e.g., hexane). Sonicate briefly to break up large aggregates.
Grid Application: Drop-cast 2 µL of the suspension onto a glow-discharged Quantifoil holey carbon grid. Blot away excess liquid.
Plunge Freezing: Plunge the grid into liquid ethane. Causality: Vitrification preserves the native solvation state of the complex and protects the sample from radiation damage during electron exposure.
Data Collection: Transfer the grid to a 200 kV Cryo-TEM. Locate a target nanocrystal in overfocused diffraction mode. Collect data using continuous rotation (0.5°/sec) over a 120° wedge to capture a complete reciprocal space wedge.
Validation: Process the diffraction frames using DIALS. To ensure the solved nanocrystal is representative of the bulk material, simulate a powder pattern from the MicroED atomic model and cross-reference it against experimental bulk PXRD data[7].
Fig 2: Step-by-step MicroED workflow for sub-micron crystal structure determination.
Deep Dive: Powder X-Ray Diffraction (PXRD) with Rietveld Refinement
Causality & Physics
When neither macroscopic single crystals nor suitable nanocrystals can be isolated, PXRD is employed. PXRD collapses 3D diffraction data into a 1D projection. While de novo structure solution from powder is mathematically challenging due to peak overlap, Rietveld refinement allows researchers to fit a theoretical model (often derived from Density Functional Theory or homologous structures) to the experimental powder pattern[5].
Self-Validating Protocol
Sample Preparation: Lightly grind the bulk complex in an agate mortar. Causality: Gentle grinding minimizes preferred orientation (texture) effects without inducing mechanochemical degradation.
Loading: Pack the powder into a 0.3 mm borosilicate glass capillary to further reduce preferred orientation compared to flat-plate geometries.
Data Collection: Collect high-resolution data from
to using a diffractometer equipped with a primary monochromator.
Validation: Perform indexing and Le Bail extraction to determine the unit cell. Solve the structure via simulated annealing and refine using the Rietveld method. A successful refinement should yield an
(weighted profile R-factor) of and a visually flat difference curve.
Quantitative Data Comparison
To objectively compare the performance of these platforms, Table 2 presents representative experimental metrics for a standard transition metal complex of a substituted pyridine-2-amine (e.g.,
Table 2: Experimental Metrics for Pyridine-2-amine Metal Complexes
Parameter
SC-XRD
MicroED
PXRD + Rietveld
Sample Mass Required
~0.01 mg (Single Crystal)
< 0.001 mg (Suspension)
~10 - 50 mg (Bulk)
Completeness
99.5%
85.0% - 92.0% (Wedge limited)
N/A (1D Projection)
Typical Value
0.025 - 0.045
0.10 - 0.15 (Kinematical)
N/A
Typical Value
N/A
N/A
0.05 - 0.09
Hydrogen Atom Placement
Modeled via riding coordinates
Directly observed in potential map
Modeled via rigid bodies
References
Imidazo(1,2-a)pyridine derivatives as ripk2 inhibitors (WO2023239941A1). Google Patents.
Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples . Frontiers in Molecular Biosciences.
URL:[Link]
MicroED Structures of Fluticasone Furoate and Fluticasone Propionate Provide New Insights into Their Function . ACS Molecular Pharmaceutics.
URL:[Link]
Application of multiple small-wedge synchrotron crystallography for post-reaction structural characterization of a stimuli-responsive small-molecule crystal . Chemistry Letters (Oxford Academic).
URL:[Link]
Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide . NIH PMC.
URL:[Link]
Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium) tetrabromocuprate(II) . ResearchGate.
URL:[Link]
FTIR spectral bands for amino and fluoro groups in pyridines
Comparative Analysis of FTIR Spectral Signatures: Amino- vs. Fluoro-Substituted Pyridines Executive Summary & Theoretical Foundation The Challenge: In medicinal chemistry, pyridines are privileged scaffolds.
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Analysis of FTIR Spectral Signatures: Amino- vs. Fluoro-Substituted Pyridines
Executive Summary & Theoretical Foundation
The Challenge: In medicinal chemistry, pyridines are privileged scaffolds. Distinguishing between amino (-NH₂) and fluoro (-F) substitutions is a frequent analytical requirement, particularly when evaluating bioisosteres. While Nuclear Magnetic Resonance (NMR) is definitive, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, cost-effective, and non-destructive screening alternative.
The Mechanism: The spectral differentiation rests on the distinct electronic perturbations these substituents exert on the pyridine ring and their unique bond dipole moments.
Amino Group (-NH₂): Acts as a resonance donor (+R), increasing electron density in the ring. It introduces distinct N-H stretching (doublet) and scissoring modes.
Fluoro Group (-F): Acts as a strong inductive withdrawer (-I). It creates a highly polarized C-F bond with a large dipole moment change, resulting in intense absorption in the fingerprint region.
Graphviz Diagram 1: Mechanistic Origins of Spectral Shifts
Caption: Causality flow showing how substituent electronic nature translates to specific FTIR spectral features.
Detailed Spectral Analysis: The Signature Matrix
The following data synthesizes literature values for 2-substituted pyridines, a common motif in drug discovery.
Table 1: Comparative Frequency Matrix (Amino vs. Fluoro)
Amino scissoring often merges with ring modes; Fluoro ring modes remain sharp.
Fingerprint (1350–1200 cm⁻¹)
C-N vs C-F
C-N Stretch: ~1330–1260 cm⁻¹ (Medium)
C-F Stretch: ~1250–1150 cm⁻¹ (Very Strong)
Secondary Differentiator. C-F stretch is one of the strongest bands in the spectrum due to high polarity.
Low Frequency (< 1000 cm⁻¹)
Ring Breathing
~990 cm⁻¹ (Perturbed)
~990 cm⁻¹ (Perturbed)
Less diagnostic due to variable coupling.
Critical Insight: The "Gold Standard" for identifying the fluoro group by FTIR is not just the presence of the C-F stretch (which overlaps with C-H bending), but the simultaneous absence of the N-H doublet at >3300 cm⁻¹ and the presence of a high-intensity band between 1250–1150 cm⁻¹.
Performance Comparison: FTIR vs. Alternatives
While FTIR is a powerful screening tool, it must be objectively compared against NMR and Mass Spectrometry (MS) to understand its utility in a workflow.
Table 2: Technique Performance Matrix
Feature
FTIR (Mid-IR)
1H / 19F NMR
Mass Spectrometry
Differentiation Power
High for functional groups (NH₂ vs F).
Definitive. 19F NMR is specific to Fluorine; 1H shows NH₂ exchangeables.
To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this protocol. This method favors Attenuated Total Reflectance (ATR) for speed, but notes KBr pellets for higher resolution of N-H bands.
Caption: Step-by-step logic flow for distinguishing amino/fluoro pyridines via FTIR.
Step-by-Step Methodology
System Validation:
Ensure the interferometer is aligned. Collect a background spectrum of the clean ATR crystal (diamond or ZnSe) or empty sample compartment.
Criterion: Background energy curve must be smooth with no specific absorption bands.
Sample Preparation (ATR Method):
Place ~2–5 mg of the solid pyridine derivative onto the crystal.
Apply pressure using the anvil until the "force gauge" indicates optimal contact.
Why: Poor contact results in weak intensity and noisy baselines, obscuring the C-F region.
Acquisition Parameters:
Resolution: 4 cm⁻¹ (Standard for solids).
Scans: 32 or 64 (To improve Signal-to-Noise ratio).
Range: 4000–600 cm⁻¹.
Data Processing & Interpretation:
Apply ATR Correction (if using ATR) to adjust for penetration depth differences across frequencies.
Baseline Correction: Use a multi-point rubber band method to flatten the baseline, essential for comparing relative intensities of C-F bands.
Diagnostic Check (The "Self-Validating" Step):
Check 1: Is there a doublet between 3500–3300 cm⁻¹?
YES: Likely Amino.
NO: Proceed to Check 2.
Check 2: Is there a very strong band between 1250–1150 cm⁻¹?
YES (and NO N-H): Likely Fluoro.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative text on general IR band assignments).
NIST Chemistry WebBook. Infrared Spectra of 2-Aminopyridine. National Institute of Standards and Technology. Available at: [Link]
Beresford, K. A., et al. (2021). Rotational Spectroscopy of 2-Aminopyridine and of Its Biomimetic Cluster with Water. MDPI. Available at: [Link]
Krishnakumar, V., & Ramasamy, R. (2005). Vibrational spectra and normal coordinate analysis of 2-amino-5-bromopyridine. Spectrochimica Acta Part A. (Detailed assignment of amino-pyridine modes).
Validating Purity of 6-Fluoro-3-methoxypyridin-2-amine for GMP Synthesis: A Comparative Analytical Guide
Ensuring the purity of early-stage pharmaceutical intermediates like is a critical Good Manufacturing Practice (GMP) requirement. The primary analytical challenge in synthesizing this fluorinated pyridine building block...
Author: BenchChem Technical Support Team. Date: March 2026
Ensuring the purity of early-stage pharmaceutical intermediates like is a critical Good Manufacturing Practice (GMP) requirement. The primary analytical challenge in synthesizing this fluorinated pyridine building block lies in differentiating closely related regioisomers (e.g., 4-fluoro or 5-fluoro analogs) and establishing absolute mass fraction purity without relying on costly, hard-to-synthesize reference standards.
This guide objectively compares HPLC-UV, LC-MS, and quantitative NMR (qNMR), providing a self-validating methodology that aligns with the latest1[1].
The Causality of Analytical Choices in GMP Synthesis
In routine pharmaceutical analysis, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the default choice. However, relying solely on HPLC-UV area percent (a/a%) introduces a fundamental causality flaw: it assumes all impurities share the same UV response factor as the main compound. For a derivative like 6-fluoro-3-methoxypyridin-2-amine, the position of the fluorine atom significantly alters the electronic structure and, consequently, the molar absorptivity.
To achieve true GMP compliance, analytical procedures must be scientifically justified and fit for their intended purpose[1]. This is where Absolute Quantitative NMR (qNMR) excels. qNMR operates on the principle that the integrated signal area of a specific nucleus (e.g., ¹H or ¹⁹F) is directly proportional to the number of those nuclei in the molecule[2]. By using an unrelated certified internal standard (e.g., maleic acid), 2, bypassing the need for a specific reference standard of the analyte itself[2]. The United States Pharmacopeia (USP) recognizes3 capable of direct purity determination[3].
Comparative Performance Data
The following table summarizes the quantitative performance characteristics of three primary analytical techniques when applied to fluorinated pyridine intermediates.
Table 1: Comparative Performance of Analytical Techniques for 6-Fluoro-3-methoxypyridin-2-amine
Parameter
HPLC-UV
LC-MS
qNMR (¹H / ¹⁹F)
Specificity (Regioisomer ID)
High (Chromatographic resolution)
Very High (m/z & fragmentation)
Absolute High (Chemical shift & coupling)
Quantification Principle
Relative (Peak Area %)
Relative (Ion abundance)
Absolute (Nuclear spin proportionality)
Reference Standard Dependency
High (Requires specific standards)
High (Requires isotopically labeled ISTD)
Low (Uses unrelated CRM, e.g., Maleic acid)
Accuracy (Bias)
Moderate (Prone to UV response bias)
Low (Matrix effects / Ion suppression)
Excellent (< 0.5% bias)
Precision (RSD)
Excellent (< 1.0%)
Good (1.0 - 5.0%)
Very Good (< 1.5%)
Self-Validating Experimental Protocol: Orthogonal qNMR and HPLC Workflow
To build a self-validating system, we do not rely on a single technique. Instead, we use qNMR to establish the absolute purity and calculate the exact Relative Response Factors (RRFs) for the HPLC-UV method. This internally calibrates the HPLC, eliminating systematic bias and allowing for high-throughput batch release.
Step 1: Absolute Quantification via ¹H/¹⁹F qNMR
Internal Standard Selection: Accurately weigh approximately 5 mg of a certified reference material (CRM) internal standard (e.g., maleic acid) and 15 mg of the 6-fluoro-3-methoxypyridin-2-amine batch into a vial[2].
Sample Preparation: Co-dissolve the mixture in 0.75 mL of DMSO-d6. The matched solubility profile ensures homogeneous distribution. Transfer to a 5 mm NMR tube.
NMR Data Acquisition: Acquire a ¹H NMR spectrum using a high-field spectrometer (≥400 MHz). Critical Causality: Set the relaxation delay (D1) to at least 5 × T1 (longitudinal relaxation time) of the slowest relaxing proton to ensure complete signal recovery and quantitative accuracy. Acquire a ¹⁹F NMR spectrum to specifically confirm the 6-fluoro position, which exhibits a distinct chemical shift compared to 4-fluoro or 5-fluoro isomers.
Integration & Calculation: Integrate the maleic acid standard peak and the distinct methoxy (–OCH3) or aromatic protons of the analyte. Calculate the absolute mass fraction using the molar ratio.
Step 2: HPLC-UV Impurity Profiling
Chromatographic Separation: Inject the sample onto a C18 column (e.g., 150 x 4.6 mm, 3 µm). Use a gradient mobile phase of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA) to suppress amine ionization and improve peak shape.
Detection: Monitor at 254 nm. Record the peak areas for the main compound and all chromatographically resolved impurities.
Step 3: Orthogonal Integration (RRF Calibration)
Calculate RRF: Compare the absolute mass fraction of the impurities determined via qNMR to their respective HPLC-UV peak areas. Calculate the exact RRF for each impurity.
GMP Implementation: Apply these RRFs to the routine HPLC-UV method. The method is now fully calibrated and compliant with ICH Q2(R2) standards for accuracy and specificity[1].
Workflow Visualization
Orthogonal GMP Purity Validation Workflow for 6-Fluoro-3-methoxypyridin-2-amine.
References
Sigma-Aldrich. "6-Fluoro-3-methoxypyridin-2-amine | 1805602-80-5". sigmaaldrich.com. Link
European Medicines Agency. "ICH Q2(R2) guideline on validation of analytical procedures - Step 5". europa.eu. 1
BenchChem. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid". benchchem.com.2
United States Pharmacopeia. "Stimuli Article (qNMR)". usp.org. 3
A Senior Application Scientist's Guide to Differentiating 6-fluoro-3-methoxypyridin-2-amine from its Regioisomers
Introduction: The Imperative of Regioisomeric Purity in Drug Development In the landscape of modern medicinal chemistry, substituted pyridines represent a cornerstone scaffold, integral to a vast number of marketed thera...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Regioisomeric Purity in Drug Development
In the landscape of modern medicinal chemistry, substituted pyridines represent a cornerstone scaffold, integral to a vast number of marketed therapeutics.[1] The compound 6-fluoro-3-methoxypyridin-2-amine is a valuable building block, but its synthesis can often yield a mixture of regioisomers—compounds with the same molecular formula but different arrangements of substituents on the aromatic ring. The presence of even minor regioisomeric impurities can drastically alter a drug candidate's pharmacological profile, toxicity, and intellectual property standing. Consequently, the unambiguous identification and separation of the target isomer from closely related structures is not merely an analytical exercise; it is a critical step in the drug development pipeline.
This guide provides a comprehensive, multi-technique strategy for the definitive differentiation of 6-fluoro-3-methoxypyridin-2-amine from its most common and challenging regioisomer, 3-fluoro-6-methoxypyridin-2-amine. We will delve into the mechanistic basis of why each analytical technique provides discriminatory power and present field-proven protocols to ensure trustworthy and reproducible results.
The Analytical Challenge: Why Regioisomers are Deceptively Similar
Regioisomers present a significant analytical hurdle because they share identical molecular weights and often exhibit very similar physical properties, such as polarity and solubility. This makes their separation and individual characterization particularly challenging.[2] A simple mass spectrometry analysis will yield the same molecular ion, and co-elution is a common problem in non-optimized chromatographic methods. Therefore, a reliance on a single analytical technique is insufficient. An orthogonal, multi-faceted approach is required for confident structural elucidation.
Compound
Structure
Molecular Formula
Molecular Weight
Target Isomer: 6-fluoro-3-methoxypyridin-2-amine
C₆H₇FN₂O
142.13
Regioisomer: 3-fluoro-6-methoxypyridin-2-amine
C₆H₇FN₂O
142.13
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Elucidation
NMR spectroscopy is the most powerful and definitive technique for differentiating regioisomers. By probing the local chemical environment of each nucleus (¹H, ¹³C, ¹⁹F), NMR provides a detailed map of atomic connectivity through chemical shifts and spin-spin coupling.
The discriminatory power of NMR arises from the distinct electronic environment created by the substituents (–F, –OCH₃, –NH₂). The fluorine atom is strongly electronegative (inductive effect), while the amino and methoxy groups are electron-donating through resonance (mesomeric effect). The relative positions of these groups profoundly influence the electron density at each position on the pyridine ring, leading to predictable and measurable differences in NMR spectra.
¹H NMR: Decoding Proton Environments and Coupling Networks
The most immediate and often conclusive data comes from the ¹H NMR spectrum. The remaining two protons on the pyridine ring for each isomer form a distinct AX or AB spin system, with their coupling patterns and chemical shifts serving as a structural fingerprint.
For the Target (6-fluoro-3-methoxypyridin-2-amine):
We expect two aromatic protons at C4 and C5.
H-4 will be a doublet, coupled only to H-5 (JH4-H5 ≈ 8-9 Hz).
H-5 will be a doublet of doublets, as it is coupled to H-4 (JH5-H4) and, crucially, to the fluorine at C-6 (JH5-F6 ≈ 6-7 Hz). This H-F coupling is a key diagnostic feature.
For the Regioisomer (3-fluoro-6-methoxypyridin-2-amine):
We again expect two aromatic protons at C4 and C5.
H-4 will be a doublet of doublets, coupled to H-5 (JH4-H5 ≈ 8-9 Hz) and the fluorine at C-3 (JH4-F3 ≈ 9-10 Hz).
H-5 will appear as a doublet, coupled only to H-4 (JH5-H4).
Table 1: Predicted ¹H NMR Characteristics for Isomer Differentiation
Feature
Target: 6-fluoro-3-methoxypyridin-2-amine
Regioisomer: 3-fluoro-6-methoxypyridin-2-amine
H-4 Signal
Doublet (d)
Doublet of Doublets (dd)
H-5 Signal
Doublet of Doublets (dd)
Doublet (d)
Key Coupling
³JH5-F6 (~7 Hz)
³JH4-F3 (~10 Hz)
This difference in splitting patterns is unambiguous and serves as the primary method for differentiation.[3]
¹⁹F NMR: A Highly Sensitive Probe of the Fluorine Environment
¹⁹F NMR is an exceptionally sensitive technique for fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[4] The chemical shift of fluorine is highly dependent on its electronic surroundings, spanning a very wide range.[5][6]
For the Target (6-fluoro-3-methoxypyridin-2-amine): The fluorine at C-6 is ortho to the electron-donating amino group (via the ring nitrogen) and meta to the electron-donating methoxy group.
For the Regioisomer (3-fluoro-6-methoxypyridin-2-amine): The fluorine at C-3 is ortho to the amino group and para to the methoxy group.
These distinct electronic environments will result in significantly different ¹⁹F chemical shifts. Furthermore, the ¹⁹F spectrum will show coupling to the adjacent protons, confirming the assignments made from the ¹H spectrum. The signal will be a doublet of doublets for the target isomer (coupled to H-5) and a doublet of doublets for the regioisomer (coupled to H-4).
Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[1]
¹H NMR Acquisition:
Acquire a standard 1D proton spectrum on a 400 MHz or higher spectrometer.
Ensure adequate spectral width to cover the aromatic region (approx. 6-9 ppm).
Process the spectrum with appropriate phasing and baseline correction.
¹⁹F NMR Acquisition:
Acquire a proton-coupled ¹⁹F spectrum. No external standard is strictly necessary for comparison between isomers, but an internal standard can be used for reporting absolute shifts.
Observe the multiplicity of the fluorine signal to confirm H-F coupling.
2D NMR (if necessary): If the 1D spectra are ambiguous due to signal overlap, acquire a 2D ¹H-¹H COSY experiment to confirm the coupling between H-4 and H-5, and a ¹H-¹⁹F HETCOR (or HSQC) to definitively correlate the fluorine signal with the proton it is coupled to.
Chromatography: Achieving Physical Separation
While NMR provides structural confirmation, chromatography is essential for the physical separation and purification of the isomers. The slight differences in polarity and dipole moment between the regioisomers can be exploited to achieve separation.[2][7]
The overall dipole moment of each molecule differs based on the vector sum of the bond dipoles of the substituents.
In the target isomer , the electronegative fluorine is at C-6, relatively distant from the other polar groups.
In the regioisomer , the fluorine is at C-3, positioned between the amino and methoxy groups, which may lead to a different net dipole moment and different interactions with the stationary phase.
High-Performance Liquid Chromatography (HPLC) is the method of choice.
Column Selection: A phenyl-hexyl or cyano-bonded phase column often provides better selectivity for aromatic isomers than a standard C18 column due to alternative (e.g., π-π) interaction mechanisms.[2]
Mobile Phase:
A: Water with 0.1% formic acid or 10 mM ammonium formate (for LC-MS compatibility).
B: Acetonitrile or Methanol with 0.1% formic acid.
Gradient Elution: Start with a low percentage of organic solvent (e.g., 10% B) and gradually increase the concentration (e.g., to 95% B) over 15-20 minutes. This will help resolve closely eluting peaks.
Detection: Use a UV detector, monitoring at wavelengths where the pyridine chromophore absorbs (e.g., 254 nm and 270 nm).[8]
Optimization: If co-elution occurs, adjust the gradient slope, flow rate, or switch the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity.
Table 2: Sample HPLC Data for Isomer Separation
Parameter
Value
Column
Phenyl-Hexyl, 2.1 x 100 mm, 2.7 µm
Mobile Phase A
Water + 0.1% Formic Acid
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Gradient
10% to 80% B over 15 min
Flow Rate
0.4 mL/min
Temperature
40 °C
Expected Result
Baseline separation of the two isomers, with distinct retention times.
Mass Spectrometry (MS): Confirmation by Fragmentation
While standard MS cannot differentiate isomers based on the parent ion, tandem mass spectrometry (MS/MS) can reveal structural differences through controlled fragmentation.
The fragmentation pattern of a molecule in a mass spectrometer is not random; it is governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions. The proximity of different functional groups can enable or disable specific fragmentation pathways, including rearrangements.
Under Collision-Induced Dissociation (CID) in an MS/MS experiment, the protonated parent molecule [M+H]⁺ is fragmented.
For both isomers , common losses would include the loss of a methyl radical (•CH₃, -15 Da) from the methoxy group, followed by the loss of carbon monoxide (CO, -28 Da).
Unique Pathways: The relative positions of the F, NH₂, and OCH₃ groups may lead to unique fragmentation patterns. For example, the proximity of the methoxy and amino groups in the target isomer might facilitate a concerted loss or rearrangement that is less favorable in the regioisomer. The relative abundance of the key fragment ions can be a reliable indicator of the isomer's identity.[9]
Experimental Protocol: LC-MS/MS Analysis
Interface: Use an Electrospray Ionization (ESI) source in positive ion mode.[1]
Parent Ion Selection: In the first mass analyzer (Q1), select the protonated molecular ion (m/z 143.1).
Fragmentation: In the collision cell (q2), fragment the selected ions using an optimized collision energy (typically 10-40 eV).
Fragment Ion Analysis: In the third mass analyzer (Q3), scan for the resulting fragment ions.
Comparison: Run authentic standards of both isomers if available to establish a library of fragmentation patterns. Compare the relative intensities of the major fragment ions for the unknown sample against the standards.
Workflow for Unambiguous Isomer Identification
For any new batch or unknown sample, a logical progression of analysis ensures both efficiency and accuracy. The following workflow is recommended for research and quality control environments.
Caption: Recommended analytical workflow for isomer identification.
Conclusion: A Triad of Techniques for Infallible Characterization
The differentiation of 6-fluoro-3-methoxypyridin-2-amine from its regioisomers is a task that demands more than a cursory analytical glance. While mass spectrometry can confirm the elemental composition and chromatography can separate the mixture, it is NMR spectroscopy that provides the irrefutable evidence of structure . The distinct splitting patterns in the ¹H NMR spectrum, driven by predictable H-F coupling, serve as the ultimate arbiter of identity.
For researchers and drug development professionals, adopting a validated, orthogonal triad of techniques—HPLC for separation and purity, MS for mass confirmation, and multi-nuclear NMR for definitive structural elucidation—is the most robust and reliable strategy. This rigorous approach mitigates the risk of pursuing the wrong compound, thereby safeguarding the integrity and efficiency of the entire research and development process.
References
Taylor & Francis. (2007, February 6). High Speed Preparative HPLC Separation of Regioisomers of a Pharmaceutical Intermediate Using Gradients of Methanol in Ethoxynonafluorobutane. Available at: [Link]
Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Available at: [Link]
Porta, N., et al. (2006). Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs. PubMed. Available at: [Link]
ACS Publications. (2002, May 1). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. Available at: [Link]
ResearchGate. Chromatographic separation of TAG regioisomers. Available at: [Link]
Itano, H. A., et al. (2000). Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. PubMed. Available at: [Link]
ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Available at: [Link]
Google Patents. Separation of regioisomers of metal phthalocyanines.
Dalvit, C., et al. (2018). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC. Available at: [Link]
ResearchGate. Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. Available at: [Link]
SpectraBase. 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. Available at: [Link]
Edgar, M., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Loughborough University Research Repository. Available at: [Link]
Al-Zaydi, K. M. (2009). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. PMC. Available at: [Link]
ATSDR. (1992). ANALYTICAL METHODS. Available at: [Link]
SpectraBase. 3-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. Available at: [Link]
HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available at: [Link]
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]
Laufer, S., et al. (2003). Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. The Journal of Organic Chemistry. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3]
Executive Summary
Immediate Action Required: 6-Fluoro-3-methoxypyridin-2-amine (CAS: 1805602-80-5) is a halogenated, nitrogen-containing aromatic heterocycle.[1][2][3][4][5] Unlike standard organic waste, this compound releases hydrogen fluoride (HF) and nitrogen oxides (NOx) upon combustion.[2][3]
Core Directive: Do NOT dispose of this compound in standard "Non-Halogenated" solvent streams. It must be segregated into Halogenated Organic Waste containers to ensure proper high-temperature incineration with acid gas scrubbing.[1]
Critical Parameter
Specification
Waste Stream
Halogenated Organic Waste (Solid or Liquid)
RCRA Status
Characteristic Hazardous Waste (Likely Toxic/Irritant); Treat as Halogenated.[1]
H302 (Harmful if swallowed), H315/H319 (Irritant).[2][3]
Technical Hazard Analysis & Causality
To understand the why behind the disposal protocol, we must analyze the molecule's functional groups.[2][3] This is not just "waste"; it is a chemical system that reacts to its environment.
The Fluorine Factor (The "Scrubber" Requirement)
The presence of the fluorine atom at the C6 position is the primary logistical constraint.
Mechanism: Upon standard incineration, the carbon-fluorine bond breaks, reacting with hydrogen sources to form Hydrogen Fluoride (HF) gas.[2][3]
Operational Impact: HF is highly corrosive to incinerator linings and toxic if released. Commercial incinerators must use specific "scrubbers" (alkaline quench towers) to neutralize HF.
Consequence of Error: Placing this in a non-halogenated stream (often burned as fuel in cement kilns) can damage infrastructure and violate emissions permits.
The Aminopyridine Core (The "Basic" Requirement)
The 2-amino-3-methoxypyridine core renders the molecule basic.[1][2]
Mechanism: The amine group can accept protons.
Operational Impact: Do not mix with concentrated acid waste streams (e.g., Nitric/Sulfuric acid waste).[2][3] This will generate heat (exotherm) and potentially spatter.
Storage: Keep separate from oxidizers to prevent the formation of unstable N-oxides or oxidative degradation products.[1]
Step-by-Step Disposal Workflow
Decision Logic: Solid vs. Solution
The physical state of the waste dictates the packaging. Follow this self-validating workflow.
Figure 1: Operational decision tree for segregating fluorinated aminopyridine waste.
Protocol A: Solid Waste (Pure Compound)
Scenario: Expired reagent, spill cleanup residues, or solid reaction byproducts.[2][3]
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a double-lined polyethylene bag.[1] Glass is acceptable but poses a breakage risk.
Labeling: Affix a hazardous waste label immediately.
Segregation: Pour into the Halogenated Solvent Waste drum (often Red or Yellow tagged in labs).
Why? Even if dissolved in methanol (non-halogenated), the solute introduces fluorine.[2][3] The entire mixture must now be treated as halogenated waste [1].
Log Entry: Record the approximate concentration of the amine in the waste log. This helps the disposal facility calculate the fluorine load.
Emergency Contingencies (Spill Response)
In the event of a spill, immediate containment is necessary to prevent dust generation (inhalation hazard).[2][3]
Scenario
Response Protocol
Minor Solid Spill (<5g)
1. Wear Nitrile gloves, lab coat, and safety goggles.2.[2][3] Gently cover with wet paper towels to suppress dust.3. Scoop into a bag. Wipe area with soap/water.[2]
Major Solid Spill (>5g)
1. Evacuate immediate area.2. Wear N95 or P100 respirator if dust is visible.3.[2] Use a HEPA-filter vacuum or wet-sweeping method.4.[1] Dispose of all cleanup materials as Hazardous Waste.[2]
Skin Contact
Wash immediately with soap and water for 15 minutes. The amine is a skin irritant (H315) [2].[5]
Regulatory & Compliance Context (RCRA)
While 6-Fluoro-3-methoxypyridin-2-amine is not explicitly named on the EPA's "P" (Acutely Toxic) or "U" (Toxic) lists, it is a derivative of Pyridine (U196).[1][2][3] However, under the Resource Conservation and Recovery Act (RCRA) , the generator is responsible for characterizing the waste.[2][3]
Characteristic Waste: Due to the fluorine content and potential toxicity, it is best practice to manage it as Hazardous Waste rather than solid sanitary waste.[2][3]
EPA Waste Codes:
If dissolved in halogenated solvents: F002 (Spent halogenated solvents).
If pure substance: Classify based on ignitability (D001) or toxicity (D000) testing, or simply manage as "Non-RCRA Regulated Hazardous Waste" (depending on state regulations) but always incinerate.[2][3]
Compliance Tip: Never pour this down the drain. It is toxic to aquatic life and difficult for municipal water treatment plants to degrade due to the stable C-F bond [3].
References
U.S. Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[2][7] Available at: [Link][1]
PubChem. Compound Summary: 6-Fluoro-3-methoxypyridin-2-amine (CAS 1805602-80-5).[1][2] National Library of Medicine.[2] Available at: [Link][1]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8: Management of Waste. Available at: [Link]
Personal protective equipment for handling 6-Fluoro-3-methoxypyridin-2-amine
As a Senior Application Scientist, I frequently consult with research teams on the safe integration of novel fluorinated building blocks into drug discovery and medicinal chemistry pipelines. 6-Fluoro-3-methoxypyridin-2-...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently consult with research teams on the safe integration of novel fluorinated building blocks into drug discovery and medicinal chemistry pipelines. 6-Fluoro-3-methoxypyridin-2-amine (CAS: 1805602-80-5) is a highly valuable synthetic intermediate[1],[2]. However, its structural motifs—a primary aromatic amine coupled with a fluorinated pyridine ring—present specific, severe toxicological challenges that require rigorous operational control[3].
To build a culture of safety that goes beyond standard Safety Data Sheets (SDS), we must move past simply listing rules and instead understand the causality behind the hazards. This guide provides a self-validating system of operational protocols, Personal Protective Equipment (PPE) requirements, and chemical deactivation methods grounded in mechanistic chemical safety.
Mechanistic Hazard Assessment: The "Why" Behind the Safety
Before selecting PPE or designing a workflow, we must analyze the molecule's structural liabilities to understand how it interacts with human biology and the environment:
Methemoglobinemia and Genotoxicity (The Amine Group): Primary aromatic amines (PAAs) are highly reactive. In vivo, they undergo N-hydroxylation via cytochrome P450 enzymes. These electrophilic metabolites can oxidize the iron in hemoglobin from Fe²⁺ to Fe³⁺, forming methemoglobin and severely impairing oxygen transport (cyanosis)[3],[4]. Furthermore, these intermediates can form DNA adducts, presenting long-term mutagenic risks[3].
Enhanced Dermal Penetration (The Fluorine Atom): The substitution of hydrogen with fluorine at the 6-position significantly increases the molecule's lipophilicity (LogP). This higher partition coefficient means the compound can rapidly cross the stratum corneum (the skin's lipid barrier), making dermal exposure a critical, rapid-onset acute hazard[3].
Mucous Membrane Irritation (The Pyridine Core): Pyridine derivatives are inherently basic and nucleophilic, making them severe mucous membrane and eye irritants capable of causing permanent corneal damage[5].
Quantitative Physicochemical Profile
To inform our handling strategy, we summarize the critical quantitative metrics of the compound:
Property
Value
Operational Implication
CAS Number
1805602-80-5
Unique identifier for precise SDS cross-referencing[1].
Molecular Formula
C₆H₇FN₂O
Presence of F and N dictates high reactivity and lipophilicity.
High risk of aerosolization and inhalation during weighing.
Personal Protective Equipment (PPE) Matrix
Based on the mechanistic hazard assessment, standard Level C PPE must be strictly enforced. The specific material choices below are dictated by the compound's high dermal penetration and the organic solvents typically used to dissolve it[6].
PPE Category
Specification
Scientific Rationale (Causality)
Hand Protection
Double-gloving: Inner Nitrile (4 mil), Outer Butyl or Laminated (e.g., Silver Shield) when handling in solvent.
Fluorine enhances lipophilicity, driving rapid dermal absorption[3]. Nitrile alone offers poor breakthrough times against the organic solvents (like DMF/DMSO) typically used to dissolve this amine.
Eye/Face Protection
Chemical splash goggles AND a full face shield.
The basic pyridine nitrogen causes severe mucous membrane irritation and potential corneal damage upon contact[5].
Body Protection
Tyvek® disposable lab coat or chemically resistant apron over a standard cotton lab coat.
Prevents accumulation of the compound on reusable clothing, mitigating chronic dermal exposure risks from contaminated fabric[6].
Respiratory
N95 or P100 particulate respirator (if handling >5g outside a closed system).
Aerosolized fine powders of primary aromatic amines present a severe inhalation hazard, leading to rapid-onset methemoglobinemia[4].
Operational Handling Protocol
To prevent exposure, the handling of 6-Fluoro-3-methoxypyridin-2-amine must be treated as a closed-system operation.
Figure 1: Step-by-step operational workflow for handling 6-Fluoro-3-methoxypyridin-2-amine.
Step-by-Step Weighing and Transfer Methodology
Preparation: Ensure the fume hood is operating at a minimum face velocity of 100 fpm. Clear the workspace of incompatible materials (strong oxidizers, strong acids).
Static Mitigation: Fluorinated powders hold static charge easily. Use an anti-static gun (e.g., Zerostat) on the weighing paper and the receiving flask. Causality: This prevents the toxic powder from repelling off the paper and aerosolizing into your breathing zone.
Weighing: Tare the analytical balance inside the fume hood. Using a clean, dry spatula, transfer the compound.
Solubilization: Instead of transferring dry powder across the lab to your reaction setup, dissolve the compound in your reaction solvent (e.g., DCM, DMF) directly within the fume hood. Transfer the solution via a sealed syringe or closed addition funnel.
Decontamination: Wipe down the balance and spatulas with a solvent-dampened tissue (e.g., methanol), followed by a dilute acidic wipe (0.1 M HCl). Self-Validation: The acid protonates the amine, converting it into a highly water-soluble, non-volatile salt that is easily wiped away.
Waste Disposal & Chemical Deactivation Plan
Aromatic amines should not be indiscriminately dumped into standard organic waste carboys, as they can react exothermically with other waste streams or pose severe risks to waste handlers[7]. For small-scale laboratory waste, in-lab deactivation via acidified potassium permanganate is an authoritative, self-validating protocol that oxidizes the toxic amine into benign, non-volatile polymeric/oxidized products before final disposal[8].
Figure 2: Chemical deactivation pathway for fluorinated aromatic amines using KMnO4.
Step-by-Step Deactivation Methodology
Acidification: In a large Erlenmeyer flask inside the fume hood, prepare a solution of the aromatic amine waste (approx. 0.01 mol) in 3 L of 1.7 N sulfuric acid (H₂SO₄)[8].
Causality & Validation: The acid protonates the amine, increasing its aqueous solubility and completely suppressing its volatility.
Oxidation: Slowly add 1 L of 0.2 M potassium permanganate (KMnO₄) solution. Stir the mixture and allow it to stand at room temperature for 8 hours[8].
Quenching: Excess permanganate is reduced by the slow, careful addition of solid sodium bisulfite (NaHSO₃)[8].
Self-Validation: The reaction is complete when the deep purple color of the permanganate completely disappears, leaving a clear or slightly brown solution. This visual cue confirms the oxidant has been neutralized.
Neutralization: Neutralize the solution to pH 7 using dilute sodium hydroxide (NaOH). Confirm with pH paper.
Disposal: The neutralized, deactivated aqueous mixture can typically be flushed down the drain with a 20-fold excess of water, pending local Environmental Health and Safety (EHS) regulations[7].